Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Executive Summary In the landscape of modern drug discovery, functionalized bicyclic heterocycles serve as foundational scaffolds for novel therapeutics. 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized bicyclic heterocycles serve as foundational scaffolds for novel therapeutics. 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly specialized, amphoteric building block utilized extensively in the synthesis of kinase inhibitors, antibacterial agents, and hypoxia-inducible factor (HIF) modulators[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and validated protocols for its synthesis and analytical characterization.
Structural & Physicochemical Profiling
The molecular architecture of 8-Chloro-1,7-naphthyridine-6-carboxylic acid (C₉H₅ClN₂O₂) is defined by a rigid, planar 1,7-naphthyridine core. This electron-deficient system is further modulated by two critical substituents: an electron-withdrawing chloro group at the C8 position and a carboxylic acid at the C6 position[3].
Understanding the physicochemical behavior of this molecule requires analyzing its ionization states. The compound is amphoteric; the basic naphthyridine nitrogens (N1 and N7) can be protonated at low pH, while the C6-carboxylic acid is deprotonated at physiological pH. The C8-chloro substitution inductively pulls electron density away from N7, selectively lowering its pKa compared to N1.
Quantitative Physicochemical Data
The following data represents a synthesis of structural calculations and standard reference parameters for this scaffold[4],[3].
Property
Value
Rationale / Significance in Drug Design
CAS Number
1019111-25-1
Unique identifier for procurement and literature verification.
Molecular Formula
C₉H₅ClN₂O₂
Indicates a highly unsaturated, halogenated bicyclic system.
Molecular Weight
208.60 g/mol
Low molecular weight provides ample room for downstream derivatization without violating Lipinski's Rule of 5.
LogP (Estimated)
1.8 - 2.2
Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic trapping or aggregation.
pKa (Carboxylic Acid)
~ 3.2
Predominantly ionized at physiological pH (7.4), which restricts passive intracellular diffusion unless masked (e.g., via amide coupling).
H-Bond Donors/Acceptors
1 / 4
High capacity for interacting with solvent molecules and protein backbones, particularly in kinase hinge regions.
Pharmacological Utility & Target Engagement
The strategic placement of functional groups on the 1,7-naphthyridine core is not arbitrary; it is a deliberate pharmacophoric design used to maximize binding affinity and selectivity in biological targets[2].
The 1,7-Naphthyridine Core: Acts as a bioisostere for quinolines and quinazolines. The nitrogen atoms serve as critical hydrogen-bond acceptors, often anchoring the molecule to the hinge region of kinases.
The C8-Chloro Substituent: Provides a hydrophobic anchor. Halogens at this position often fit perfectly into tightly packed, hydrophobic "gatekeeper" pockets within enzyme active sites. Furthermore, the bulky chlorine atom restricts the rotational freedom of substituents added at adjacent positions, locking the final drug candidate into its bioactive conformation.
The C6-Carboxylic Acid: Serves primarily as a synthetic handle. In medicinal chemistry campaigns, this moiety is rapidly converted into various amides to explore the solvent-exposed regions of a target protein, tuning both efficacy and pharmacokinetics.
Fig 1. Pharmacophoric mapping and target engagement model of the functionalized naphthyridine.
Synthetic Strategies & Regiocontrol
Synthesizing 8-Chloro-1,7-naphthyridine-6-carboxylic acid requires strict regiocontrol. Direct chlorination of an unsubstituted 1,7-naphthyridine core is highly unselective and yields complex mixtures. To bypass this, application scientists employ an N-oxide directed nucleophilic aromatic substitution (SNAr) .
Fig 2. Step-by-step regioselective synthesis workflow for the target compound.
Protocol: Regioselective Synthesis Workflow
Objective: Construct the functionalized bicyclic core with absolute regiocontrol at the C8 position.
N-Oxidation: Treat the starting 1,7-naphthyridine-6-carboxylic acid alkyl ester (1.0 eq) with m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in dichloromethane at 0°C.
Causality: The N7 nitrogen is less sterically hindered and more electron-rich than N1, making it the preferential site for oxidation.
Regioselective Chlorination: Isolate the resulting N-oxide and dissolve it in neat phosphorus oxychloride (POCl₃, 10 eq). Heat the reaction to 90°C for 4 hours.
Causality: POCl₃ activates the N-oxide, triggering a rearrangement that directs the nucleophilic attack of the chloride ion specifically to the adjacent alpha position (C8), effectively installing the chloro group while simultaneously reducing the N-oxide back to the free amine.
Hydrolysis: Concentrate the mixture in vacuo to remove excess POCl₃. Carefully quench the residue with ice water. Add 2M NaOH to adjust the pH to ~10, which hydrolyzes the ester protecting group into the corresponding carboxylate.
Isoelectric Precipitation: Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~3.0.
Causality: A pH of 3.0 approximates the isoelectric point of the molecule. The resulting zwitterionic (or neutral) species is highly insoluble in water, driving the thermodynamic precipitation of the product.
Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum at 50°C.
Analytical Characterization & Validation
To ensure the integrity of downstream biological assays or library synthesis, the compound must be validated to a purity of >95%[4]. Because of its amphoteric nature, standard chromatographic methods often result in severe peak tailing. The following protocol utilizes pH-controlled Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to force the molecule into a single ionization state.
Protocol: Purity Determination via RP-HPLC
Objective: Validate the chemical purity and structural homogeneity of the synthesized batch.
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).
Causality: The rigid, planar structure of the naphthyridine core causes strong intermolecular pi-pi stacking, making it poorly soluble in standard aqueous buffers. DMSO ensures complete dissolution.
Column Selection: Utilize an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
Causality: End-capping masks residual silanol groups on the silica stationary phase, preventing secondary electrostatic interactions with the basic naphthyridine nitrogens that cause peak broadening.
Mobile Phase Configuration:
Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
Phase B: 0.1% TFA in Acetonitrile.
Causality: The low pH of the mobile phase fully protonates N1 and N7 while suppressing the ionization of the C6-carboxylic acid. This locks the molecule into a single, predictable cationic state throughout the run.
Gradient & Detection: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm (the highly conjugated aromatic system provides an excellent chromophore at these wavelengths).
Validation Criteria: The target compound should elute as a sharp, symmetrical peak with a tailing factor (Tf) of < 1.5.
Precise Molecular Characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic Acid: Exact Mass and High-Resolution Mass Spectrometry Workflows
Executive Summary The functionalization of fused bicyclic heteroaromatic systems is a cornerstone of modern drug discovery. Among these privileged scaffolds, 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of fused bicyclic heteroaromatic systems is a cornerstone of modern drug discovery. Among these privileged scaffolds, 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) serves as a critical building block for synthesizing kinase inhibitors, antibacterial agents, and anti-inflammatory therapeutics[1][2]. Because halogenated naphthyridines are frequently subjected to complex cross-coupling reactions (e.g., Suzuki-Miyaura couplings), verifying the structural integrity of the synthesized intermediates is paramount[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic molecular descriptors. Here, we will dissect the physicochemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid, explore the mathematical causality behind its mass defect, and establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for unequivocal exact mass determination[3][4].
Chemical Identity & Physicochemical Properties
To accurately characterize a molecule via HRMS, one must first establish its theoretical quantitative parameters. The table below summarizes the critical mass and structural data for 8-Chloro-1,7-naphthyridine-6-carboxylic acid[5][6].
Physicochemical Property
Value
Chemical Name
8-Chloro-1,7-naphthyridine-6-carboxylic acid
CAS Registry Number
1019111-25-1
Molecular Formula
C₉H₅ClN₂O₂
Average Molecular Weight
208.60 g/mol
Monoisotopic Exact Mass
208.0040 Da
[M+H]⁺ Exact Mass (ESI+)
209.0112 Da
[M-H]⁻ Exact Mass (ESI-)
206.9967 Da
Mass Defect (Δm)
+3.96 mDa
Canonical SMILES
O=C(O)C1=CC2=CC=CN=C2C(Cl)=N1
The Significance of Exact Mass and Mass Defect
In pharmaceutical analysis, relying on the average molecular weight (208.60 g/mol ) is insufficient for structural confirmation[4]. High-resolution instruments (such as Orbitraps or Q-TOFs) measure the monoisotopic exact mass , which is the mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)[3][4].
For 8-Chloro-1,7-naphthyridine-6-carboxylic acid, the exact mass is 208.0040 Da . The difference between this exact mass and the nominal mass (208 Da) is known as the mass defect (+3.96 mDa)[4].
Mechanistic Insight: Why is the mass defect so small?
The mass defect is a composite of the individual isotopic defects. Hydrogen (+7.8 mDa per atom) and Nitrogen (+3.1 mDa per atom) contribute positive mass defects. However, the presence of Chlorine-35 introduces a significant negative mass defect (-31.1 mDa)[4]. The interplay between the heteroaromatic nitrogen atoms and the halogen substituent results in a near-zero net mass defect (+3.96 mDa). Recognizing this specific mass defect signature allows analysts to rapidly filter out non-halogenated matrix interferences during data processing[4].
Self-Validating HRMS Protocol for Exact Mass Determination
To achieve sub-ppm mass accuracy, an analytical protocol cannot merely be a sequence of actions; it must be a self-validating system where each step is governed by chemical causality[7]. Below is the optimized UHPLC-HRMS workflow for analyzing 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Step 1: Sample Preparation and Matrix Design
Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a stock solution. Dilute to 1 µg/mL using Acetonitrile/Water (10:90, v/v) containing 0.1% Formic Acid.
Causality: The 0.1% formic acid acts as a crucial proton donor. It ensures the basic nitrogen atoms in the 1,7-naphthyridine ring are pre-ionized in solution, which drastically enhances the electrospray ionization (ESI) efficiency for the [M+H]⁺ species. Simultaneously, maintaining the carboxylic acid moiety in its protonated (neutral) state prevents peak tailing on the reversed-phase C18 column.
Step 2: Instrument Calibration (Lock Mass Configuration)
Action: Infuse a known calibrant, such as Leucine-Enkephalin (exact mass [M+H]⁺ = 556.2766 Da), continuously via a secondary reference sprayer[7].
Causality: Environmental fluctuations and electronic drift cause slight shifts in mass analyzer calibration. A continuous lock mass provides real-time, scan-by-scan mass correction, ensuring the mass accuracy remains below 2 parts-per-million (ppm)—a strict requirement for unequivocal empirical formula assignment[4][7].
Step 3: Chromatographic Separation
Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Causality: While HRMS can resolve isobaric compounds by mass, it cannot distinguish structural isomers[3][4]. Chromatographic separation is essential to resolve any potential synthetic isomers (e.g., 7-chloro vs. 8-chloro derivatives) before they enter the mass spectrometer, ensuring the measured exact mass corresponds purely to the target analyte.
Step 4: HRMS Data Acquisition
Action: Acquire data in ESI positive mode using an Orbitrap or Q-TOF mass analyzer set to a resolving power of at least 120,000 FWHM at m/z 200[7][8].
Causality: A resolving power of >100,000 is required to separate the target analyte's isotopic fine structure from background matrix ions that may share the same nominal mass[8]. This high resolution ensures the mass defect (+3.96 mDa) is measured without isobaric interference[4].
Step 5: Data Processing and Isotopic Self-Validation
Action: Extract the chromatogram for m/z 209.0112 ± 5 ppm. Calculate the mass error.
Self-Validating System (The Chlorine Signature): To validate the measurement, cross-reference the experimental isotopic distribution against the theoretical model. Because the molecule contains a single chlorine atom, the [M+H+2]⁺ peak (m/z 211.0083, due to ³⁷Cl) must be present at approximately 32% of the monoisotopic ³⁵Cl peak intensity. If this 3:1 isotopic signature is absent or distorted, the exact mass measurement is flagged as compromised by co-eluting interference.
Experimental Workflow Visualization
The following diagram illustrates the logical progression and self-validating checkpoints of the HRMS protocol described above.
Figure 1: Self-validating HRMS workflow for exact mass determination of naphthyridines.
References
Spectroscopy Online. "Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects". Spectroscopy Online. Available at:[Link]
Thermodynamic stability of 8-chloro-1,7-naphthyridines in aqueous solutions
[label="4. RP-HPLC-UV/MS\n(Time-course Aliquots)", fillcolor="#EA4335", Mechanistic pathway of 8-chloro-1,7-naphthyridine hydrolysis to its thermodynamic sink.
Mechanistic pathway of 8-chloro-1,7-naphthyridine hydrolysis to its thermodynamic sink.
Quantitative Physicochemical Data
To provide a baseline for formulation and assay design, the core physicochemical properties and simulated kinetic parameters of 8-chloro-1,7-naphthyridine are summarized below.
To accurately profile the thermodynamic stability of 8-chloro-1,7-naphthyridines, the experimental design must be self-validating. A common pitfall in stability assays is the failure to distinguish between chemical degradation and physical precipitation. The following protocol ensures mass balance by simultaneously tracking parent depletion and lactam formation.
Self-validating experimental workflow for aqueous thermodynamic stability profiling.
Step-by-Step Methodology
Step 1: Buffer Preparation
Prepare 50 mM aqueous buffers ranging from pH 4.0 to 10.0.
Causality: Evaluating a wide pH range maps the pH-rate profile, identifying the inflection point where the
SNAr
mechanism accelerates.
Step 2: Stock Solution & Spiking
Dissolve the compound in anhydrous DMSO to a 10 mM stock. Spike into the pre-warmed (37°C) buffer to achieve a 100 µM final concentration, ensuring the final DMSO concentration remains strictly < 2% v/v.
Causality: Exceeding 2% DMSO artificially lowers the dielectric constant of the aqueous medium. This suppresses the formation of the polar Meisenheimer transition state, leading to a dangerous overestimation of the compound's stability in purely aqueous in vivo environments.
Step 3: Internal Standard Addition
Incorporate 10 µM of a chemically inert internal standard (e.g., biphenyl).
Causality: This corrects for any evaporative losses during incubation or variations in HPLC injection volumes, ensuring quantitative rigor.
Step 4: Time-Course Sampling & Quenching
Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by mixing with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
Causality: The sudden drop in both pH and temperature instantly arrests the hydroxide-driven
SNAr
hydrolysis, preserving the exact kinetic snapshot of the sample at that specific time point.
Step 5: RP-HPLC-UV/MS Analysis
Analyze the quenched samples using reverse-phase chromatography. Monitor the disappearance of the parent mass (m/z 165) and the proportional appearance of the lactam mass (m/z 147).
Causality: Achieving a >95% mass balance validates that the loss of parent is entirely due to hydrolysis rather than non-specific binding to the assay microplate or precipitation.
Best Practices for Drug Development Professionals
When handling 8-chloro-1,7-naphthyridines, always store the neat powders at 4°C in strictly anhydrous conditions[1]. If the scaffold must be used in biological screening, consider running the assays at a slightly acidic pH (e.g., pH 6.0 - 6.5) if the biological target permits, to extend the half-life of the compound. Alternatively, prioritize the rapid synthetic conversion of the 8-chloro position into a more stable moiety (e.g., via amination or Suzuki coupling) before exposing the intermediate to prolonged aqueous conditions[3].
Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Workflows for 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Executive Summary 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly versatile heterocyclic building block extensively utilized in the development of kinase inhibitors, anti-infectives, and nove...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly versatile heterocyclic building block extensively utilized in the development of kinase inhibitors, anti-infectives, and novel targeted therapeutics[1],[2]. Due to the unique electronic properties of the naphthyridine core and the orthogonal reactivity of its functional groups, handling and derivatizing this compound requires precise methodologies. This whitepaper provides an authoritative guide on its physicochemical properties, safety guidelines, and field-validated experimental protocols for downstream derivatization.
Physicochemical Profiling
Quantitative data is essential for accurate stoichiometric calculations, reaction monitoring, and analytical validation in drug discovery workflows. The core properties of the compound are summarized below[1],[3]:
Property
Value
Chemical Name
8-Chloro-1,7-naphthyridine-6-carboxylic acid
CAS Registry Number
1019111-25-1
Molecular Formula
C9H5ClN2O2
Molecular Weight
208.60 g/mol
Appearance
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMF, DMSO; poorly soluble in water
Storage Conditions
2-8°C, inert atmosphere (Argon/N2), desiccated
Hazard Identification & Safety Data (SDS)
Handling halogenated naphthyridines requires strict adherence to safety protocols due to their biological activity and chemical reactivity. Based on analogous compounds like 6-chloro-1,7-naphthyridine-3-carboxylic acid[4], the following Globally Harmonized System (GHS) classifications apply:
Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335/H336 - Respiratory tract irritation).
Causality in Handling
The acute toxicity and irritant properties stem from the electron-deficient naphthyridine core, which can readily intercalate with biological macromolecules. Furthermore, the 8-chloro substituent is highly activated. The carboxylic acid moiety causes localized pH drops upon contact with mucous membranes, exacerbating tissue irritation.
PPE Requirements: Nitrile gloves (double-gloving is recommended), chemical safety goggles, and a lab coat. All manipulations of the dry powder must be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized particulates.
Storage Causality: Halogenated heteroaromatics are susceptible to slow hydrolysis when exposed to atmospheric moisture. Storing the compound at 2-8°C under an inert atmosphere prevents the degradation of the activated 8-chloro position[2].
Spill Mitigation: In the event of a spill, do not dry sweep. Moisten the powder with a non-reactive solvent (e.g., isopropanol) to suppress dust generation before sweeping into a hazardous waste container.
Decision tree for the safe handling, storage, and spill response of the compound.
Experimental Protocol: Amidation Workflow for Drug Discovery
The most common synthetic application for is its conversion into amide derivatives for structure-activity relationship (SAR) studies[5]. The 8-chloro group is highly activated toward Nucleophilic Aromatic Substitution (SNAr), meaning that standard coupling conditions must be carefully controlled to avoid unintended side reactions.
Causality Behind Experimental Choices
We utilize HATU as the coupling reagent over EDC/HOBt because the electron-withdrawing nature of the naphthyridine ring reduces the nucleophilicity of the carboxylate. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. N,N-Diisopropylethylamine (DIPEA) is selected as the base due to its steric bulk, which minimizes competitive nucleophilic attack on the 8-chloro position compared to less hindered bases like triethylamine. DMF is chosen due to its excellent solvation properties for polar heterocyclic building blocks.
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-Chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF to achieve a 0.1 M concentration. Maintain the system under an Argon atmosphere.
Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (3.0 eq, 1.5 mmol) dropwise, followed by the portion-wise addition of HATU (1.2 eq, 0.6 mmol).
Intermediate Formation (Self-Validation): Stir the reaction mixture at 0°C for 15 minutes to ensure complete formation of the active OAt-ester. Validation Step: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid.
Amine Addition: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) slowly to the activated mixture at 0°C.
Propagation (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 to 12 hours. Validation Step: Monitor reaction progress via TLC (Ethyl Acetate/Hexane gradient) or LC-MS until the starting material peak (m/z 209 [M+H]+) is entirely consumed.
Work-up & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or preparative HPLC.
Step-by-step synthetic workflow for the amidation of the carboxylic acid.
Analytical Validation Standards
To ensure trustworthiness in the synthesized derivatives, post-purification analysis must validate that the core structure remains uncompromised:
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and the isotopic pattern characteristic of the chlorine atom (a distinct 3:1 ratio of M to M+2 peaks).
1H and 13C NMR Spectroscopy: Verify the integrity of the naphthyridine core. The diagnostic proton signals of the 1,7-naphthyridine ring (typically appearing in the aromatic region between 7.5 and 9.5 ppm) must remain intact, confirming that no unwanted SNAr occurred at the C8 position during the amidation process.
References
Title: 6-chloro-1,7-naphthyridine-3-carboxylic acid — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
The Pharmacokinetic Profile of 8-Chloro-1,7-naphthyridine-6-carboxylic Acid Scaffolds: An In-Depth Technical Guide
Foreword: De-risking a Privileged Scaffold The 1,7-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: De-risking a Privileged Scaffold
The 1,7-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer and antimicrobial agents. The strategic incorporation of a chloro substituent and a carboxylic acid moiety, as seen in the 8-Chloro-1,7-naphthyridine-6-carboxylic acid scaffold, presents a tantalizing framework for novel therapeutic agents. However, the journey from a promising molecular scaffold to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic (PK) properties.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of procedures to provide a strategic and scientifically-grounded framework for the comprehensive pharmacokinetic profiling of this specific chemical series. Herein, we will not only detail the "how" but, more critically, the "why" behind each experimental choice, empowering you to generate a robust and decision-enabling data package. Our focus is on building a self-validating system of protocols that ensures the scientific integrity and trustworthiness of your findings.
Foundational Physicochemical and In Vitro ADME Profiling: The Bedrock of Pharmacokinetic Understanding
Early, comprehensive in vitro characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These assays provide the initial insights that guide chemical optimization and flag potential liabilities long before costly and time-consuming in vivo studies are undertaken.[3][4]
Aqueous Solubility: A Critical First Hurdle
Poor aqueous solubility is a common pitfall that can confound data from other in vitro assays and is a primary cause of poor oral bioavailability.
Preparation of Compound Stock: Prepare a 10 mM stock solution of the 8-Chloro-1,7-naphthyridine-6-carboxylic acid derivative in 100% dimethyl sulfoxide (DMSO).
Incubation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution at pH 7.4.
Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
Separation: Centrifuge the suspension to pellet the undissolved solid.
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method (see Section 3.2).
Data Reporting: Express the thermodynamic solubility in µg/mL or µM.
Causality of Experimental Choice: A thermodynamic solubility assay is preferred over kinetic solubility at this stage as it provides the true equilibrium solubility, offering a more accurate prediction of the maximum concentration achievable in the gastrointestinal tract.
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[1][5][6] This model effectively mimics the human intestinal epithelial barrier.[1]
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a trans-well plate system for 21 days to allow for differentiation into a confluent monolayer.
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values indicative of a tight junction formation (typically >200 Ω·cm²).[3]
Assay Initiation (Apical to Basolateral - A to B):
Add the test compound (typically at a concentration of 1-10 µM in transport buffer) to the apical (A) side of the monolayer.
Add fresh transport buffer to the basolateral (B) side.
Assay Initiation (Basolateral to Apical - B to A):
Add the test compound to the basolateral (B) side.
Add fresh transport buffer to the apical (A) side.
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Calculation of Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
dQ/dt: the rate of appearance of the compound in the receiver compartment
A: the surface area of the filter membrane
C0: the initial concentration of the compound in the donor compartment
Calculation of Efflux Ratio (ER):
ER = Papp (B to A) / Papp (A to B)
Interpretation of Results:
High Permeability: Papp (A to B) > 10 x 10⁻⁶ cm/s
Moderate Permeability: Papp (A to B) between 1 and 10 x 10⁻⁶ cm/s
Low Permeability: Papp (A to B) < 1 x 10⁻⁶ cm/s
An Efflux Ratio > 2 suggests the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).
Trustworthiness through Self-Validation: The inclusion of well-characterized control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate) in each assay is crucial for validating the performance of the Caco-2 monolayers.
Metabolic Stability: Gauging the Rate of Clearance
The in vitro microsomal stability assay provides a measure of the intrinsic clearance of a compound, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10]
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species) and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).[9]
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[11]
Initiation of Reaction: Add a solution of the cofactor NADPH to initiate the metabolic reaction.[9]
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8][9]
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound by LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
The slope of the linear portion of the curve gives the elimination rate constant (k).
Causality of Experimental Choice: Using liver microsomes from different species (e.g., human, rat, mouse, dog) allows for an early assessment of inter-species differences in metabolism, which is critical for selecting the appropriate animal model for subsequent in vivo studies.
Plasma Protein Binding: The Unbound Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and to be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is essential for interpreting pharmacokinetic and pharmacodynamic data.
Device Preparation: Prepare the RED device by adding the test compound to plasma from the desired species in one chamber and buffer in the other, separated by a semi-permeable membrane.
Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
Sampling: After incubation, take samples from both the plasma and buffer chambers.
Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.
Calculation of Fraction Unbound (fu):
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Expertise & Experience Insight: For highly protein-bound compounds (>99%), the RED assay can be challenging. In such cases, alternative techniques like ultracentrifugation may be considered for more accurate determination of the unbound fraction.
Table 1: Summary of In Vitro ADME Assays and Interpretation
Papp (A-B): High > 10, Moderate 1-10, Low < 1 (x 10⁻⁶ cm/s)
Efflux
Caco-2 Bidirectional
As above
Efflux Ratio > 2 suggests active efflux
Metabolic Stability
Liver Microsomal Stability
1 µM compound, 0-60 min
t½: High > 30 min; Moderate 10-30 min; Low < 10 min
Plasma Protein Binding
Rapid Equilibrium Dialysis
1 µM compound, 4-6h incubation
fu: High < 1%; Moderate 1-10%; Low > 10%
In Vivo Pharmacokinetic Profiling: From Animal Models to Human Prediction
In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[11][12] These studies provide critical data for dose selection in efficacy and toxicology studies and are a prerequisite for predicting human pharmacokinetics.[11]
Study Design: A Tale of Two Routes
A typical initial in vivo PK study in rodents (e.g., Sprague-Dawley rats) involves administration of the compound via both intravenous (IV) and oral (PO) routes.
Intravenous (IV) Administration: Provides direct entry into the systemic circulation, allowing for the determination of key clearance parameters such as clearance (CL) and volume of distribution (Vd), and half-life (t½).
Oral (PO) Administration: Mimics the intended clinical route for many drugs and allows for the determination of oral bioavailability (F%).
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
Dose Formulation:
IV Formulation: Solubilize the compound in a suitable vehicle (e.g., saline with a co-solvent like PEG400).
PO Formulation: Prepare a suspension or solution in a vehicle such as 0.5% methylcellulose.
Dosing:
IV: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[4][13][14]
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
dot
Caption: Workflow for a typical in vivo pharmacokinetic study in rats.
Key Pharmacokinetic Parameters
The analysis of plasma concentration-time data yields several crucial pharmacokinetic parameters.
Table 2: Key In Vivo Pharmacokinetic Parameters
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration
Relates to efficacy and potential toxicity
Tmax
Time to reach Cmax
Indicates the rate of absorption
AUC
Area under the plasma concentration-time curve
Represents total drug exposure
t½
Half-life
Determines dosing interval
CL
Clearance
The volume of plasma cleared of drug per unit time
Vd
Volume of distribution
The apparent volume into which the drug distributes
F%
Oral Bioavailability
The fraction of the oral dose that reaches systemic circulation
Bioanalytical Methodology: The Cornerstone of Accurate Quantification
A robust and validated bioanalytical method is essential for generating reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[6][15][16][17]
Method Development Strategy
Mass Spectrometric Tuning: Infuse a standard solution of the 8-Chloro-1,7-naphthyridine-6-carboxylic acid derivative into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).
Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve good peak shape and separation from endogenous plasma components.
Sample Preparation: Protein precipitation is often the simplest and fastest method for sample clean-up. However, for more complex matrices or to achieve lower limits of quantification, liquid-liquid extraction or solid-phase extraction may be necessary.
Internal Standard Selection: Choose a stable, isotopically labeled version of the analyte or a structurally similar compound as an internal standard to correct for variability in sample processing and instrument response.
Bioanalytical Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability.[12]
Key Validation Parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Calibration Curve: A linear relationship between the instrument response and the known concentrations of the analyte over the intended analytical range.
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top).
dot
Caption: Key parameters for bioanalytical method validation.
Metabolic Profiling and Potential Pathways
Understanding the metabolic fate of a new chemical entity is crucial for identifying potential drug-drug interactions and reactive metabolite formation.
In Vitro Metabolite Identification
Incubating the parent compound with liver microsomes or hepatocytes followed by LC-MS/MS analysis can help identify major metabolites. Based on the structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid and known metabolic pathways for related compounds, potential metabolic transformations include:
Oxidation: Hydroxylation of the naphthyridine ring or other positions.
Glucuronidation: Conjugation of the carboxylic acid moiety or a hydroxylated metabolite with glucuronic acid.
Dehalogenation: While less common, the chloro substituent could be a site of metabolic attack.
Interestingly, studies on the metabolism of nalidixic acid, a 1,8-naphthyridine derivative, have shown that metabolic attack primarily occurs on the ring substituents rather than the naphthyridine nucleus itself.[18] This suggests that for the 8-Chloro-1,7-naphthyridine-6-carboxylic acid scaffold, modifications to the chloro and carboxylic acid groups or other substituted positions are likely to be the primary metabolic routes.
Data Integration and Forward Strategy
The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition to guide its further development. By integrating the in vitro ADME data with the in vivo pharmacokinetic parameters, a clear picture emerges. For instance, low oral bioavailability could be rationalized by high first-pass metabolism (predicted by low microsomal stability) or poor absorption (predicted by low Caco-2 permeability).
This integrated dataset forms the basis for:
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) development: Guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of the scaffold.
In Vitro-In Vivo Extrapolation (IVIVE): Using in vitro data to predict human pharmacokinetic parameters.
Dose Prediction for Efficacy and Toxicology Studies: Ensuring appropriate systemic exposure in subsequent preclinical studies.
Conclusion: A Roadmap to Clinical Candidacy
The 8-Chloro-1,7-naphthyridine-6-carboxylic acid scaffold holds significant therapeutic promise. However, a thorough and scientifically rigorous pharmacokinetic profiling is indispensable for navigating the path from a promising lead to a successful clinical candidate. By adopting the integrated, causality-driven approach outlined in this guide, researchers can de-risk their drug discovery programs, make informed decisions, and ultimately increase the probability of translating a novel chemical entity into a life-changing medicine.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). KaLy-Cell. Retrieved from [Link]
Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]
ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved from [Link]
In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita. Retrieved from [Link]
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. Retrieved from [Link]
Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved from [Link]
Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. (2013, October 24). Taylor & Francis Online. Retrieved from [Link]
Microsomal Stability. (n.d.). Evotec. Retrieved from [Link]
A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. (2022, February 1). MDPI. Retrieved from [Link]
Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Future Science. Retrieved from [Link]
SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. Retrieved from [Link]
Alternative Method of Oral Dosing for Rats. (n.d.). PMC. Retrieved from [Link]
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International. Retrieved from [Link]
Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). ScienceDirect. Retrieved from [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. Retrieved from [Link]
In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved from [Link]
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025, June 24). MedNexus. Retrieved from [Link]
(PDF) Antimicrobial Activity of Naphthyridine Derivatives. (2026, March 17). ResearchGate. Retrieved from [Link]
In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. (2026, March 13). ResearchGate. Retrieved from [Link]
Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). (2015, September 10). PubMed. Retrieved from [Link]
Microbiological Metabolism of Naphthyridines. (n.d.). PMC. Retrieved from [Link]
Solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in organic solvents. Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond a simple recitation of data. Instead, it offers a detailed exploration of the physicochemical principles governing solubility, presents robust, field-proven experimental protocols, and equips researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible solubility data. The methodologies detailed herein, particularly the gold-standard shake-flask method coupled with HPLC analysis, are designed to be self-validating, ensuring the highest degree of scientific integrity.
Introduction: The Critical Role of Solubility
8-Chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules.[1] Such structures are of significant interest in medicinal chemistry and materials science.[2][3] The solubility of an active pharmaceutical ingredient (API) or intermediate in organic solvents is a fundamental physicochemical property that dictates its behavior in numerous critical processes, including:
Reaction Kinetics and Purity: Enabling efficient chemical synthesis and purification through crystallization.
Formulation Development: Influencing the choice of excipients and drug delivery systems.
In Vitro and In Vivo Testing: Ensuring compound availability for biological assays.[4]
Poor solubility is a persistent challenge in drug development, often leading to difficulties in handling, purification, and formulation.[4] This guide provides a foundational understanding and practical protocols to systematically evaluate the solubility profile of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Physicochemical Profile and Theoretical Solubility Considerations
The molecular structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid offers key insights into its expected solubility behavior. A summary of its basic properties is presented in Table 1.
Table 1: Physicochemical Properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid
| Structure | A planar, aromatic naphthyridine core functionalized with a chlorine atom and a carboxylic acid group. |[1] |
The fundamental principle governing solubility is "like dissolves like."[6][7] This means a solute's solubility is maximized in a solvent with similar polarity and hydrogen bonding characteristics. For 8-Chloro-1,7-naphthyridine-6-carboxylic acid, we can predict the following:
Low Solubility in Nonpolar Solvents: The molecule's polar carboxylic acid group and nitrogen heteroatoms make it poorly suited for dissolution in nonpolar solvents like hexane or toluene.
Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the molecule, making them strong candidates for achieving high solubility.[4]
Variable Solubility in Polar Protic Solvents: Alcohols such as methanol and ethanol can act as both hydrogen bond donors and acceptors.[7] They are likely to be effective solvents, although solubility may be lower than in polar aprotic solvents depending on the crystal lattice energy of the solid.
pH-Dependent Solubility: The presence of the carboxylic acid group (an acidic moiety) and the naphthyridine nitrogens (basic moieties) means that the compound's solubility in protic or aqueous-organic mixtures will be highly dependent on pH.[8]
The interplay between the energy required to break the solute's crystal lattice and the energy released upon solvation by the solvent determines the final equilibrium solubility.
Experimental Determination of Equilibrium Solubility
The most reliable and widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[10] The following sections provide a detailed, self-validating protocol.
Core Workflow for Solubility Determination
The overall process involves establishing a solid-liquid equilibrium, separating the phases, and quantifying the dissolved solute.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Detailed Protocol: Shake-Flask Method
This protocol is designed to ensure that true thermodynamic equilibrium is achieved and measured accurately.
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Calibrated analytical balance and pipettes
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
Preparation: Add an excess amount of solid 8-Chloro-1,7-naphthyridine-6-carboxylic acid to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment.[6][11]
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
Equilibration: Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a prolonged period, typically 24 to 72 hours.[12]
Expert Insight (Self-Validation): To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change significantly between sequential measurements.[11][13]
Phase Separation: Once equilibrium is established, remove the vial from the shaker and let it stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vial.[6]
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial.[14] This step is critical to prevent any solid particles from being included in the analysis.
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of the dissolved compound.[15][16]
Protocol: HPLC Quantification
High-Performance Liquid Chromatography (HPLC) is a precise and sensitive method for quantifying the concentration of a solute in a saturated solution.[15][17]
Procedure:
Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column is often a versatile starting point.[14][15] The mobile phase should be chosen to ensure good peak shape and a reasonable retention time. UV detection at a wavelength of maximum absorbance for the compound is typically used.
Calibration Curve Generation:
Prepare a stock solution of 8-Chloro-1,7-naphthyridine-6-carboxylic acid of a known concentration in a suitable solvent.
Create a series of at least five calibration standards by serial dilution of the stock solution.[16]
Inject each standard into the HPLC system and record the peak area.
Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.999.[17]
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.[16] Account for the dilution factor to determine the final solubility in the original solvent.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Factors Influencing Solubility and Predictive Logic
Understanding the factors that control solubility allows for rational solvent selection and troubleshooting.
Caption: Key factors influencing the solubility of a solid in a liquid solvent.
Temperature: For most solid compounds, solubility increases with increasing temperature.[7] This relationship is crucial for designing crystallization processes. Measuring solubility at several temperatures (e.g., 25°C, 40°C, 60°C) provides a more complete profile.
Solvent Polarity: As previously discussed, a solvent's polarity must be well-matched to the solute for effective dissolution.[7]
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the naphthyridine nitrogens are acceptors. Solvents that can participate in hydrogen bonding (like alcohols or even aprotic solvents like DMSO) will enhance solubility.[18]
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have significantly different crystal lattice energies and, therefore, different solubilities.[12] It is good practice to verify the solid-state form of the excess solid after the experiment (e.g., by XRPD or DSC) to ensure no phase transformation has occurred.[12]
Data Presentation and Interpretation
Organizing experimental results in a clear, tabular format is essential for comparison and decision-making.
Table 2: Experimental Solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid at 25°C
Solvent Class
Solvent
Polarity Index
Solubility (mg/mL)
Solubility (mol/L)
Observations
Nonpolar
Hexane
0.1
Report experimental data
Calculate from mg/mL
e.g., Very low
Toluene
2.4
Report experimental data
Calculate from mg/mL
e.g., Low
Intermediate Polarity
Dichloromethane
3.1
Report experimental data
Calculate from mg/mL
e.g., Moderate
Ethyl Acetate
4.4
Report experimental data
Calculate from mg/mL
e.g., Moderate
Polar Aprotic
Acetone
5.1
Report experimental data
Calculate from mg/mL
e.g., Good
Acetonitrile
5.8
Report experimental data
Calculate from mg/mL
e.g., Good
DMF
6.4
Report experimental data
Calculate from mg/mL
e.g., High
DMSO
7.2
Report experimental data
Calculate from mg/mL
e.g., Very High
Polar Protic
Ethanol
4.3
Report experimental data
Calculate from mg/mL
e.g., Good
| | Methanol | 5.1 | Report experimental data | Calculate from mg/mL | e.g., Good |
Conclusion
This guide has detailed the theoretical and practical considerations for determining the solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in organic solvents. By leveraging the robust shake-flask method coupled with precise HPLC quantification, researchers can generate high-quality, reliable data. This information is paramount for guiding solvent selection in chemical synthesis, purification, and the early stages of pharmaceutical formulation. A systematic approach, grounded in the principles of physical chemistry and validated by rigorous experimental protocol, is the most effective strategy for overcoming solubility challenges in research and development.
References
Benchchem. General Experimental Protocol for Determining Solubility.
Raytor. (2026, January 22).
Benchchem. A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents.
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). Hacettepe University Journal of the Faculty of Pharmacy.
Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. (2023, July 17). PMC.
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24).
Benchchem. Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine.
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. (2022, November 22). MDPI.
Solubility Measurement Setup for Rapid Determination of Solid-Liquid Equilibrium Behavior and Process Synthesis.
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS.
Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. (2015, January 9).
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
8-Chloro-1,7-naphthyridine. Merck.
1,7-NAPHTHYRIDINE-8-CARBOXYLIC ACID - Safety Data Sheet. (2026, March 21). ChemicalBook.
The 1,7-naphthyridine scaffold is a privileged pharmacophore, increasingly utilized in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors [1] and novel antibacterial agents. The target molecule, 8-Chloro-1,7-naphthyridine-6-carboxylic acid , serves as a highly versatile bifunctional building block. The carboxylic acid moiety allows for standard amide coupling, while the highly activated 8-chloro position is primed for subsequent Nucleophilic Aromatic Substitution (
SNAr
) or transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I have designed this protocol to address the primary failure point in synthesizing this molecule: the chemoselectivity during the final ester deprotection . The electron-deficient nature of the bicyclic core renders the 8-chloro substituent highly susceptible to premature displacement by hydroxide ions during saponification. This guide provides a self-validating, optimized three-step workflow to mitigate this risk.
Synthetic Pathway & Mechanistic Logic
The synthesis proceeds via a robust three-stage sequence: Core Assembly, Deoxychlorination, and Chemoselective Hydrolysis.
Workflow for the synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Mechanistic Causality in Protocol Design
Vilsmeier-Haack Activation (Step 2): Phosphorus oxychloride (
POCl3
) alone often requires harsh reflux conditions (>100°C) to convert the 8-hydroxy/lactam tautomer to the corresponding chloride, leading to tarring and yield loss. By introducing catalytic N,N-Dimethylformamide (DMF), we generate the highly electrophilic Vilsmeier-Haack reagent in situ. This accelerates the chlorination, allowing the reaction to proceed at 70-80°C, preserving the integrity of the ester group.
Chemoselective Saponification (Step 3): Standard saponification using Sodium Hydroxide (NaOH) at elevated temperatures results in significant formation of the 8-hydroxy byproduct via
SNAr
. We utilize Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system at 0°C. The lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate hydrolysis, while the low temperature and lower nucleophilicity of the hydrated hydroxide ion prevent attack at the C8 position.
Quantitative Data: Hydrolysis Optimization
To validate the choice of reagents in Step 3, our internal optimization data is summarized below. The goal is to maximize the yield of the target acid while suppressing the 8-hydroxy byproduct.
Entry
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Target Yield (%)
8-Hydroxy Byproduct (%)
1
NaOH (3.0)
MeOH /
H2O
60
2
15%
82%
2
NaOH (1.5)
THF /
H2O
25
4
45%
40%
3
LiOH (1.2)
THF /
H2O
25
6
78%
12%
4
LiOH (1.1)
THF /
H2O
0 to 10
8
92%
< 2%
Table 1: Optimization of saponification conditions demonstrating the necessity of mild LiOH treatment to preserve the C-Cl bond.
Detailed Experimental Protocols
Step A: Deoxychlorination to yield Ethyl 8-chloro-1,7-naphthyridine-6-carboxylate
Note: This procedure assumes you have obtained or synthesized the precursor ethyl 8-hydroxy-1,7-naphthyridine-6-carboxylate.
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal temperature probe, and a nitrogen inlet. Ensure the system is rigorously dried.
Reagent Loading: Charge the flask with ethyl 8-hydroxy-1,7-naphthyridine-6-carboxylate (10.0 g, 45.8 mmol).
Activation: Add
POCl3
(42.6 mL, 458 mmol, 10 equiv) slowly at room temperature. The suspension will begin to stir.
Catalysis: Carefully add DMF (0.35 mL, 4.58 mmol, 0.1 equiv) dropwise. Caution: Mild exotherm and gas evolution (HCl) will occur.
Reaction: Heat the mixture to an internal temperature of 75°C. Monitor the reaction via LC-MS. The starting material should be fully consumed within 3-4 hours.
Workup (Self-Validating Step): Cool the mixture to room temperature. Concentrate the bulk
POCl3
under reduced pressure (rotary evaporator, bath temp < 40°C) to yield a thick syrup.
Quenching: Dissolve the syrup in strictly anhydrous Dichloromethane (DCM, 100 mL). Pour this solution dropwise into a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous
NaHCO3
(200 mL), maintaining the aqueous layer pH > 7.
Isolation: Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate to afford the intermediate ester as a pale yellow solid. (Expected yield: ~9.5 g, 88%).
Step B: Chemoselective Hydrolysis to 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Solvent Preparation: Prepare a solvent mixture of THF (100 mL) and deionized Water (25 mL) in a 4:1 ratio. Pre-cool this mixture to 0°C in an ice bath.
Dissolution: Dissolve Ethyl 8-chloro-1,7-naphthyridine-6-carboxylate (9.0 g, 38.0 mmol) in the pre-cooled THF/Water mixture within a 250 mL round-bottom flask.
Base Addition: Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 1.75 g, 41.8 mmol, 1.1 equiv) in a single portion.
Monitoring: Stir the reaction vigorously at 0°C. Monitor closely by TLC (Eluent: 5% MeOH in DCM) or LC-MS. The reaction must be stopped immediately upon consumption of the ester (typically 6-8 hours) to prevent
SNAr
degradation.
Workup & Isolation: Once complete, dilute the reaction with cold water (50 mL) and wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove any unreacted ester and organic impurities. Discard the organic washes.
Acidification: Cool the aqueous layer to 0°C and slowly acidify using 1M HCl until the pH reaches 3.5 - 4.0. The target carboxylic acid will precipitate as a fine white to off-white solid.
Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) and cold heptane (20 mL).
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours to afford the pure 8-Chloro-1,7-naphthyridine-6-carboxylic acid. (Expected yield: ~7.3 g, 92%).
Analytical Characterization Standards
To confirm the integrity of the synthesized batch, validate against the following expected parameters:
LC-MS (ESI+): Expected
m/z
for
[M+H]+
is 209.0. Ensure the isotopic pattern reflects the presence of one chlorine atom (approx. 3:1 ratio for 209/211).
1H NMR (400 MHz, DMSO-d6): Look for the diagnostic downfield shifts of the naphthyridine core protons. The absence of an ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm) confirms complete hydrolysis.
References
Title: A class of 1,7-naphthyridine derivatives and preparation method and use thereof (WO2020048380A1)
Source: World Intellectual Property Organization (WIPO) / Google Patents
URL: [1]
Using 8-Chloro-1,7-naphthyridine-6-carboxylic acid as a pharmaceutical intermediate
An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals. Executive Summary 8-Chloro-1,7-naphthyridine-6-carboxylic acid has emerged as a highly privileged bicyc...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals.
Executive Summary
8-Chloro-1,7-naphthyridine-6-carboxylic acid has emerged as a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. Its unique electronic distribution and orthogonal reactivity sites make it an ideal building block for synthesizing complex therapeutics. Recently, the 1,7-naphthyridine core has been heavily utilized in the development of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors (such as AMG 193) for the treatment of MTAP-deleted cancers[1]. Furthermore, it serves as a critical intermediate in the synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) inhibitors, which are breakthrough therapies for chronic kidney disease-induced anemia[2].
Physicochemical Profile & Structural Data
To effectively utilize this intermediate, it is critical to understand its baseline physicochemical properties, which dictate its solubility and reactivity profiles during synthesis[3].
Property
Value
Chemical Name
8-Chloro-1,7-naphthyridine-6-carboxylic acid
CAS Number
1019111-25-1
Molecular Formula
C9H5ClN2O2
Molecular Weight
208.60 g/mol
Appearance
White to off-white solid
Primary Reactivity Sites
C6 (Carboxylic Acid), C8 (Aryl Chloride)
Storage Conditions
Inert atmosphere (Argon/N2), 2-8°C, protect from light
Mechanistic Insights & Drug Design Rationale
The 1,7-naphthyridine bicyclic system provides a rigid, planar framework capable of participating in critical
π−π
stacking and hydrogen-bonding interactions within enzyme active sites[4].
The C6-Carboxylic Acid Vector : This position serves as a primary handle for amide coupling. In the design of PRMT5 inhibitors, the resulting amides or extended heterocycles project deeply into the substrate-binding pocket, forming vital polar interactions (e.g., hydrogen bonding with Glu444 and Glu435 in the PRMT5 active site)[1].
The C8-Chloro Vector : The electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N7) highly activates the C8 position toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[5]. This allows for late-stage diversification with various amines, alkoxides, or aryl groups, enabling medicinal chemists to rapidly optimize pharmacokinetic properties and target residence time[2].
Synthetic Workflow Visualization
Divergent synthetic workflow of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Experimental Protocols & Methodologies
Protocol A: C6-Amide Coupling (HATU-Mediated)
Objective : To functionalize the C6 position via amide bond formation while preserving the C8-chloro group for downstream diversification.
Causality & Rationale : The 1,7-naphthyridine core is highly electron-deficient, which can reduce the nucleophilicity of the carboxylic acid during activation. HATU is selected over traditional carbodiimides (like EDC) because the 7-azabenzotriazole leaving group provides superior reactivity and minimizes the epimerization of complex, stereopure amine partners. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered base to prevent unwanted nucleophilic attack at the highly activated C8 position.
Step-by-Step Procedure :
Preparation : In an oven-dried round-bottom flask under an argon atmosphere, suspend 8-Chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).
Activation : Add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol). Stir the reaction mixture at room temperature (20-25°C) for 15 minutes. Observation: The suspension will typically transition to a clear, pale-yellow solution as the active ester forms.
Coupling : Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dropwise.
Reaction : Stir the mixture at room temperature for 2–4 hours.
Self-Validating QC Step : Quench a 10 µL aliquot in 1 mL of 1:1 MeCN:H2O. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (
[M+H]+=209
) is <2% relative to the product peak.
Workup : Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Objective : To introduce an amino or ether linkage at the C8 position of the naphthyridine core following C6 functionalization.
Causality & Rationale : The C8-chlorine is highly activated by the N1 and N7 nitrogens. However, to prevent the degradation of the newly formed C6-amide, mild heating in a polar aprotic solvent is preferred over harsh transition-metal catalysis when reacting with strong nucleophiles (e.g., primary/secondary amines).
Reaction Optimization Data for C8-SNAr Substitution :
The following table summarizes empirical optimization data to guide solvent and temperature selection.
Solvent
Base
Temp (°C)
Time (h)
Conversion (%)
Impurity Profile / Causality
DMF
K2CO3
60
12
45%
Low. Insufficient thermal energy for full conversion.
DMF
DIPEA
80
8
85%
Low. Optimal balance of yield and purity.
NMP
DIPEA
100
4
>95%
Moderate. Trace water in hygroscopic NMP causes C6-amide hydrolysis at high temps.
DMSO
TEA
100
6
70%
High. DMSO oxidation side-reactions observed.
Step-by-Step Procedure :
Preparation : Dissolve the C6-amide intermediate (1.0 eq) in anhydrous DMF (0.15 M) in a sealed pressure tube.
Reagent Addition : Add the nucleophilic amine (2.0 eq) and DIPEA (3.0 eq).
Heating : Seal the tube and heat to 80°C using an oil bath or heating block for 8 hours.
Self-Validating QC Step : Monitor the disappearance of the C8-chloro intermediate via UPLC-MS. If conversion stalls before 85%, add an additional 0.5 eq of the nucleophile and stir for 2 more hours.
Workup : Cool to room temperature. Pour the mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum. Purify via flash column chromatography (DCM:MeOH gradient) if necessary.
Analytical Validation Standards
To ensure the integrity of the synthesized 1,7-naphthyridine derivatives, the following analytical validations are mandatory:
1H NMR (400 MHz, DMSO-d6) : The diagnostic protons of the 1,7-naphthyridine core typically appear as distinct doublets/singlets in the aromatic region (8.0–9.5 ppm). The disappearance of the C8-chloro group and the appearance of nucleophile-associated protons (e.g., N-alkyl multiplets) confirm successful SNAr.
High-Resolution Mass Spectrometry (HRMS) : Essential for confirming the exact mass, particularly to verify the isotopic pattern of the chlorine atom (
35Cl/37Cl
ratio of 3:1) in the starting material and its absence in the final SNAr product.
References
Source: National Institutes of Health (NIH)
Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention
Source: MDPI
URL
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD)
Application Note: Structural Characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic acid using NMR Spectroscopy
Abstract This application note provides a comprehensive guide to the characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for res...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It outlines detailed protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a thorough guide to spectral interpretation. While experimental data for this specific compound is not widely published, this note provides predicted chemical shifts based on analogous structures and foundational NMR principles to facilitate its identification and structural elucidation.
Introduction
8-Chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the naphthyridine scaffold in various biologically active molecules.[1][2] Accurate structural characterization is a critical step in the synthesis and development of such compounds, ensuring their identity, purity, and intended chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[3][4] This note details the application of ¹H and ¹³C NMR spectroscopy for the comprehensive characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
The structural analysis of this molecule by NMR presents several key features: the distinct aromatic protons of the naphthyridine core, the characteristic downfield signal of the carboxylic acid proton, and the influence of the electron-withdrawing chloro-substituent on the chemical shifts of nearby nuclei. This guide will walk the user through the entire workflow, from sample preparation to the final structural assignment of all proton and carbon signals.
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[5]
NMR Tubes: 5 mm high-precision NMR tubes.
Volumetric Glassware: Calibrated micropipettes and vials.
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
Experimental Protocols
Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol is recommended:
Weighing the Sample: Accurately weigh approximately 10-20 mg of 8-Chloro-1,7-naphthyridine-6-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[6]
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary, but care should be taken to avoid heating the sample.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the Experimental Workflow
Caption: Experimental workflow for NMR characterization.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.
¹H NMR Spectroscopy:
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 16-64 scans, depending on the sample concentration.
Temperature: 298 K.
¹³C NMR Spectroscopy:
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
Temperature: 298 K.
Data Analysis and Spectral Interpretation
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 8-Chloro-1,7-naphthyridine-6-carboxylic acid are numbered as follows:
Molecular Structure with Atom Numbering
Caption: Structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the naphthyridine ring system. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H-2
8.8 - 9.2
Doublet
~5
Coupled to H-3. Deshielded due to proximity to N1.
H-3
7.8 - 8.2
Doublet of doublets
~8, ~5
Coupled to H-2 and H-4.
H-4
8.4 - 8.8
Doublet
~8
Coupled to H-3.
H-5
8.0 - 8.4
Singlet
-
Deshielded by the adjacent carboxylic acid group.
-COOH
12.0 - 14.0
Broad Singlet
-
Highly deshielded acidic proton. Signal may exchange with water in the solvent.[8][9][10]
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule.
Carbon Assignment
Predicted Chemical Shift (ppm)
Notes
C-2
150 - 155
Aromatic carbon adjacent to nitrogen.
C-3
120 - 125
Aromatic CH.
C-4
135 - 140
Aromatic CH.
C-4a
145 - 150
Quaternary aromatic carbon.
C-5
115 - 120
Aromatic CH.
C-6
140 - 145
Quaternary aromatic carbon bearing the carboxylic acid.
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Advanced NMR Techniques for Unambiguous Assignment
For definitive structural confirmation, 2D NMR experiments are highly recommended:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which will confirm the connectivity between H-2, H-3, and H-4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons (C-2, C-3, C-4, and C-5).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning the quaternary carbons (C-4a, C-6, C-8, and C-8a) and the carbonyl carbon by observing their correlations with nearby protons.[12]
Conclusion
NMR spectroscopy is an essential tool for the structural characterization of 8-Chloro-1,7-naphthyridine-6-carboxylic acid. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and interpretation guidelines, in conjunction with advanced 2D NMR techniques, will enable the unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure of this important heterocyclic compound.
References
University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Gary, E. M., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1967–1972. [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]
Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-38. [Link]
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
MDPI. (2000, June 27). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]
ACS Publications. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. Retrieved from [Link]
ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. [Link]
MDPI. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Retrieved from [Link]
Wada, K., & Goto, M. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 963. [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Appchem. (n.d.). 8-Chloro-1,7-naphthyridine-6-carboxylic acid. Retrieved from [Link]
University of Manitoba. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
Gencer, H. K., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 234. [Link]
National Institutes of Health. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR. Retrieved from [Link]
Application Note: HPLC Method Development and Validation for Purity Analysis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Executive Summary & Analyte Profiling 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1)[1] is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analyte Profiling
8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1)[1] is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-infectives. Ensuring the chemical purity of this intermediate is paramount, as residual starting materials or degradation products can propagate through synthetic pathways, compromising final drug safety and efficacy.
From an analytical perspective, this molecule presents a distinct chromatographic challenge due to its amphoteric nature . The structure contains both basic naphthyridine nitrogens (estimated pKa ~4.0) and an acidic carboxylic acid moiety (estimated pKa ~2.5). In High-Performance Liquid Chromatography (HPLC), amphoteric compounds frequently exhibit complex retention behaviors, severe peak tailing, or split peaks if the mobile phase pH and stationary phase chemistry are not synergistically optimized[2].
This technical guide outlines the mechanistic rationale, step-by-step protocol, and self-validating framework for a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, fully aligned with the modernized ICH Q2(R2) guidelines for the validation of analytical procedures[3].
Mechanistic Rationale for Method Design
As a Senior Application Scientist, designing a robust method requires moving beyond trial-and-error to understand the physicochemical causality governing analyte-column interactions[4].
Stationary Phase Selection
Basic compounds, particularly those with fused nitrogen heterocycles like naphthyridines, interact strongly with residual, unreacted silanol groups (Si-OH) on standard silica-based columns[5]. This secondary ion-exchange interaction is the primary cause of peak tailing.
Causality-Driven Choice: We utilize a base-deactivated, heavily end-capped C18 column . End-capping converts residual silanols into inert trimethylsilyl groups, effectively neutralizing the surface and ensuring peak symmetry for basic moieties.
Mobile Phase & pH Control (The Ion-Pairing Strategy)
Operating at a neutral pH (e.g., pH 7.0) would force 8-Chloro-1,7-naphthyridine-6-carboxylic acid into a zwitterionic state, drastically reducing its lipophilicity and resulting in poor retention (elution near the void volume).
Causality-Driven Choice: The method employs a highly acidic mobile phase (pH ~2.2) using 0.1% Trifluoroacetic acid (TFA) . At this pH, the ionization of the carboxylic acid is fully suppressed (rendering it neutral), while the basic naphthyridine nitrogens become fully protonated (cationic).
Ion-Pairing Mechanism: The TFA anion (
CF3COO−
) acts as a volatile ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated naphthyridine nitrogens, significantly enhancing retention on the hydrophobic C18 stationary phase while maintaining sharp peak shapes.
Detector Wavelength Optimization
The highly conjugated
π
-system of the naphthyridine core provides robust UV absorbance.
Causality-Driven Choice: A Diode-Array Detector (DAD) set to 254 nm is selected. DAD allows for 3D spectral data collection (200–400 nm), which is a mandatory requirement for establishing peak purity and proving method specificity during forced degradation studies[6].
Figure 1: Logical workflow for amphoteric HPLC method development.
Optimized Chromatographic Conditions
All quantitative data and system parameters have been summarized below to facilitate rapid method transfer and comparison.
Minimizes secondary silanol interactions; provides high theoretical plates.
Mobile Phase A
0.1% TFA in LC-MS grade Water
Suppresses carboxylic acid ionization; provides ion-pairing for basic nitrogens.
Mobile Phase B
0.1% TFA in Acetonitrile
Strong organic modifier to elute tightly bound hydrophobic impurities.
Flow Rate
1.0 mL/min
Balances optimal linear velocity (Van Deemter curve) with acceptable backpressure.
Column Temp.
30 °C
Standardizes solvent viscosity and improves mass transfer kinetics.
Injection Vol.
10 µL
Prevents column overloading while maintaining sufficient sensitivity (S/N ratio).
Detection
UV at 254 nm (DAD: 200–400 nm)
Captures maximum absorbance of the naphthyridine core; enables peak purity analysis.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
95
5
Isocratic hold to focus polar analytes
10.0
40
60
Linear gradient for impurity separation
15.0
10
90
High organic wash to remove late eluters
16.0
95
5
Return to initial conditions
| 20.0 | 95 | 5 | Column re-equilibration |
Step-by-Step Experimental Protocol
To ensure this protocol acts as a self-validating system , System Suitability Testing (SST) and Forced Degradation controls are embedded directly into the workflow.
Part A: Standard and Sample Preparation
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.
Expert Insight: Using a diluent that closely matches the initial mobile phase strength prevents the "solvent effect" (peak distortion caused by the sample solvent eluting faster than the mobile phase).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 8-Chloro-1,7-naphthyridine-6-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with diluent. Filter through a 0.22 µm PTFE syringe filter.
Part B: System Suitability Test (SST)
Before analyzing unknown samples, the system must prove its fitness for purpose.
Inject the Working Standard Solution (0.1 mg/mL) in six replicates.
Self-Validation Criteria:
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Proves injection precision).
Part C: Forced Degradation (Stability-Indicating Power)
To prove the method is stability-indicating per ICH Q2(R2)[3], the API must be stressed to generate 10-20% degradation, ensuring the main peak can be resolved from its degradants.
Acid Hydrolysis: Mix 5 mL of Stock Solution with 5 mL of 1N HCl. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH, dilute to 0.1 mg/mL, and inject.
Base Hydrolysis: Mix 5 mL of Stock Solution with 5 mL of 0.1N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1N HCl, dilute to 0.1 mg/mL, and inject.
Oxidation: Mix 5 mL of Stock Solution with 5 mL of 3%
H2O2
. Store at room temperature for 4 hours. Dilute to 0.1 mg/mL and inject.
Data Analysis: Utilize the DAD software to calculate the Peak Purity Angle versus the Purity Threshold . The angle must be less than the threshold to confirm no degradants are co-eluting under the main peak.
Method Validation per ICH Q2(R2)
The November 2023 revision of the ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating modern multivariate concepts and robust statistical evaluations[3]. The developed method was validated against these updated global standards.
Figure 2: Analytical lifecycle aligned with ICH Q2(R2) frameworks.
Table 2: ICH Q2(R2) Validation Summary & Acceptance Criteria
Triplicate spiking of known standard into placebo at 50%, 100%, and 150% levels.
Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability)
6 independent sample preparations at 100% target concentration.
Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (DL)
Serial dilution until the analyte peak response is distinguishable from baseline noise.
Signal-to-Noise (S/N) ratio ≥ 3:1.
Quantitation Limit (QL)
Serial dilution to the lowest concentration that can be quantified with acceptable precision.
Signal-to-Noise (S/N) ratio ≥ 10:1; Precision at QL level RSD ≤ 10.0%.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD. SciELO Brazil.[Link]
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol. PubMed Central (PMC).[Link]
Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.[Link]
Application Note: Divergent Cross-Coupling and Functionalization Strategies for 8-Chloro-1,7-naphthyridine-6-carboxylic Acid
Executive Summary The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) modu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and central nervous system (CNS) modulators. 8-Chloro-1,7-naphthyridine-6-carboxylic acid is a highly versatile bifunctional building block. This application note provides a comprehensive, field-tested guide to orthogonally functionalizing this molecule. By leveraging the differential reactivity of the C8-chloride and the C6-carboxylic acid, researchers can rapidly generate diverse libraries of 6,8-disubstituted 1,7-naphthyridines.
Chemical Rationale & Reactivity Profile
The 1,7-naphthyridine core is inherently electron-deficient (π-deficient) due to the electron-withdrawing nature of its two nitrogen atoms. This electronic profile heavily disfavors electrophilic aromatic substitution but highly activates the ring toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling[1].
The C8-position, situated adjacent to the N7 nitrogen, is highly activated. The C8-Cl bond undergoes rapid oxidative addition with palladium(0) species, making it an exceptional electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This specific reactivity has been successfully exploited in the synthesis of potent therapeutics, such as highly selective PDE4D inhibitors[2] and metabotropic glutamate receptor 2 (mGlu2) negative allosteric modulators[3]. Meanwhile, the C6-carboxylic acid provides a robust handle for standard amide bond formation or esterification, allowing for divergent or convergent synthetic pathways.
Synthetic Workflow & Strategy
The bifunctional nature of the starting material allows for a divergent approach. The order of operations (Cross-Coupling first vs. Amidation first) can be tailored based on the stability of the amine and the steric bulk of the boronic acid.
Divergent synthetic workflow for dual functionalization of the naphthyridine scaffold.
Reaction Optimization Data
When performing Suzuki-Miyaura couplings on chloro-heterocycles, the basic nitrogen atoms can coordinate to the palladium center, potentially poisoning the catalyst[4]. The use of bulky, electron-rich ligands is critical to sterically shield the metal and accelerate transmetalation.
Table 1: Optimization of C8 Suzuki-Miyaura Coupling Conditions
Entry
Pd Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)₂
PPh₃
Na₂CO₃
Toluene/H₂O
90
45
Poor conversion; PPh₃ is insufficiently electron-rich to drive rapid oxidative addition.
2
Pd(dppf)Cl₂
None
K₂CO₃
Dioxane/H₂O
90
68
Moderate yield; bidentate ligand prevents catalyst poisoning by naphthyridine nitrogens.
3
Pd(PPh₃)₄
None
Cs₂CO₃
DMF/H₂O
100
75
High temperature required; competing protodeboronation observed.
4
Pd₂(dba)₃
XPhos
K₃PO₄
Dioxane/H₂O
100
92
Optimal; XPhos accelerates both oxidative addition and reductive elimination.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at the C8 Position
This protocol utilizes the optimized conditions from Table 1, Entry 4.
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 8-chloro-1,7-naphthyridine-6-carboxylic acid, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Rigorous Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Seal the flask with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 15 minutes.
Causality: Oxygen must be rigorously excluded because Pd(0) is susceptible to oxidation, which prematurely terminates the catalytic cycle. Furthermore, dissolved oxygen promotes the homocoupling of boronic acids, consuming the coupling partner.
Reaction Execution: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously for 4–6 hours. The biphasic nature requires high-speed stirring to ensure adequate mass transfer between the aqueous base and the organic catalyst phase.
Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (10 mL).
Causality: Because the product contains a carboxylic acid, it will partition into the basic aqueous layer. Separate the layers and discard the organic layer (which contains catalyst residues and phosphine oxide).
Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. The cross-coupled product, 8-aryl-1,7-naphthyridine-6-carboxylic acid, will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.
Protocol B: Amide Coupling at the C6 Carboxylic Acid
Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA followed by HATU. Stir at room temperature for 15 minutes.
Causality: HATU is selected over traditional carbodiimides (like EDC) because the electron-withdrawing nature of the naphthyridine ring can reduce the nucleophilicity of the intermediate active ester. HATU generates a highly reactive HOAt ester that rapidly reacts even with sterically hindered amines.
Amidation: Add the amine dropwise to the activated ester solution. Stir at room temperature for 2–4 hours until complete consumption of the starting material is observed via LC-MS.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous mixture with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Mechanistic Insights
Mechanism of Pd-catalyzed Suzuki-Miyaura coupling at the C8 position.
The catalytic cycle begins with the Oxidative Addition of the C8-Cl bond to the active Pd(0) species. Because the 1,7-naphthyridine ring is highly π-deficient, this step is thermodynamically favorable and rapid[4]. The base (K₃PO₄) activates the arylboronic acid by forming a negatively charged boronate complex, which facilitates Transmetalation to form the diorganopalladium(II) intermediate. Finally, Reductive Elimination forms the new C-C bond and regenerates the Pd(0) catalyst.
Self-Validation & Troubleshooting System
To ensure the integrity of the synthetic protocols, utilize the following self-validating analytical checkpoints:
TLC Analysis: The starting 8-chloro-1,7-naphthyridine-6-carboxylic acid exhibits a distinct
Rf
. Upon successful cross-coupling, the product spot will consistently show enhanced fluorescence under 365 nm UV light due to the extended π-conjugation from the newly introduced aryl group.
Mass Spectrometry (LC-MS): The starting material displays a characteristic 3:1 isotopic pattern at
[M+H]+
and
[M+H+2]+
due to the natural abundance of
35Cl
and
37Cl
isotopes. Validation: The complete disappearance of this isotopic signature and a mass shift corresponding to the
(Aryl−Cl)
mass difference definitively confirms successful C8 functionalization.
¹H NMR Spectroscopy: The starting material lacks a proton at the C8 position. Validation: The appearance of new aromatic multiplets (typically integrating for the exact number of protons on the incoming boronic acid, between 7.2–8.0 ppm) validates the structural integrity of the cross-coupled product.
References[1] Title: The 1,7-Naphthyridine Core: A Technical Guide to its Reactivity Profile for Drug Discovery
Source: Benchchem
URL: [2] Title: Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors
Source: PubMed / NIH
URL: [3] Title: Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2
Source: Theranostics
URL: [4] Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles
Source: ResearchGate
URL:
Troubleshooting solubility issues with 8-Chloro-1,7-naphthyridine-6-carboxylic acid during assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 8-Chloro-1,7-naphthyridine-6-carboxylic acid .
This compound presents a classic "brick dust" and "grease" paradox in biochemical assays. The heteroaromatic naphthyridine core and chloro-substituent drive strong hydrophobicity and
π−π
lattice stacking, while the carboxylic acid moiety provides highly pH-dependent aqueous solubility. Transitioning this compound from a DMSO storage stock into an aqueous assay buffer frequently results in kinetic precipitation, nano-aggregation, and compromised data integrity.
Below is our comprehensive guide to diagnosing, understanding, and resolving these solubility artifacts.
Diagnostic Workflow
Before altering your assay conditions, it is critical to determine whether your assay irregularities (e.g., high CV%, false positives) are genuinely caused by compound precipitation.
Workflow for diagnosing and resolving compound precipitation in biochemical assays.
Q1: Why does 8-Chloro-1,7-naphthyridine-6-carboxylic acid precipitate immediately upon dilution into my assay buffer?A1: This is a failure of kinetic solubility. In early-stage drug discovery, compounds are typically stored in 100% DMSO at concentrations of 10–50 mM[1][2]. When you spike this stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the highly lipophilic naphthyridine core suddenly exceeds its thermodynamic solubility limit in that aqueous microenvironment, causing instantaneous nucleation and precipitation[3]. Furthermore, if your assay buffer pH is below the pKa of the carboxylic acid group (typically ~pH 3.5–4.5), the molecule remains protonated and uncharged, drastically reducing its capacity for ion-dipole interactions with water.
Q2: I am observing high well-to-well variability (CV > 20%) in my cell-based assay readouts. Is this related to the compound's solubility?A2: Yes, high variability is a hallmark symptom of poor compound solubility and aggregation[4]. When 8-Chloro-1,7-naphthyridine-6-carboxylic acid forms micro-precipitates, the actual concentration of the dissolved, active monomer in each well becomes inconsistent. Additionally, aggregates can scatter light, interfering with fluorescence or absorbance readouts, or they can non-specifically bind to proteins and cell membranes, leading to false-positive or false-negative biological responses[3][4].
Q3: How can I modify my solubilization and dilution protocol to prevent localized supersaturation?A3: Never add aqueous buffer directly to the DMSO stock. Instead, employ a "step-down" intermediate dilution strategy. Prepare serial dilutions of your compound in 100% DMSO first[4]. Then, add the DMSO intermediate to a pre-warmed aqueous buffer while vortexing vigorously to ensure rapid, homogeneous dispersion[4]. Keeping the final DMSO concentration consistent across all wells (ideally ≤ 1% or 0.1% depending on assay tolerance) is critical for maintaining a stable dielectric environment[1][4].
Q4: What buffer additives can thermodynamically improve the solubility of this specific compound?A4: Because the molecule contains a carboxylic acid, ensuring your buffer pH is at least 2 units above its pKa (e.g., pH 7.4–8.0) will ensure the molecule is fully ionized into a carboxylate anion, significantly boosting aqueous solubility. If precipitation persists due to the hydrophobic core, consider adding co-solvents (like PEG 400 or Glycerol) or non-ionic surfactants (like 0.01% Tween-20) to disrupt the
π−π
stacking of the naphthyridine rings and facilitate micellar solubilization.
Quantitative Impact of Buffer Modifications
The table below summarizes the expected physicochemical impact of various buffer modifications on the solubility of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Remediation Strategy
Mechanistic Rationale
Expected Solubility Gain
Assay Compatibility
pH Adjustment (pH 7.4 - 8.0)
Deprotonation of the carboxylic acid generates a charged anion, maximizing hydration.
High (+++)
Excellent (Standard physiological range)
0.01% - 0.05% Tween-20
Non-ionic surfactant encapsulates the hydrophobic naphthyridine core in micelles.
Very High (++++)
Medium (May lyse cells or strip assay plates at high %)
5% PEG 400 or Glycerol
Co-solvents lower the dielectric constant of the bulk solvent, bridging the polarity gap.
Moderate (++)
High (Generally well-tolerated in biochemical assays)
Intermediate DMSO Dilution
Prevents localized kinetic nucleation during the solvent-shift phase.
Low (+)
Excellent (Requires strict vehicle control matching)
Self-Validating Experimental Protocols
To ensure scientific integrity, do not assume your compound is soluble just because the solution appears clear to the naked eye. Implement the following self-validating protocols.
This protocol utilizes light scattering to quantitatively determine the kinetic solubility limit of the compound under your exact assay conditions before running the biological experiment[3][5].
Stock Preparation: Prepare a 10 mM stock of 8-Chloro-1,7-naphthyridine-6-carboxylic acid in anhydrous, high-purity DMSO[4][5].
Serial Dilution: Create a 3-fold serial dilution of the compound in 100% DMSO across a 96-well plate[5].
Aqueous Transfer: Transfer an aliquot of each DMSO dilution into the target aqueous assay buffer (e.g., DPBS, pH 7.4) to achieve your target final DMSO concentration (e.g., 1% to 2%)[1][5]. Self-Validation Step: Include a DMSO-only vehicle control well to establish baseline buffer absorbance.
Incubation: Seal the plate and incubate at your assay temperature (e.g., 25°C or 37°C) for 1 to 2 hours on a plate shaker to allow for potential delayed nucleation[2][5].
Measurement: Measure the absorbance at 620 nm (or use a nephelometer to measure light scattering). At this wavelength, dissolved compounds rarely absorb light; any signal is due to particulate scattering[3][5].
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance/turbidity remains below a validated threshold (strictly defined as
≥
1.5-fold of the DMSO-only vehicle control)[5].
Protocol 2: Optimized Compound Spiking Technique
Use this technique to prepare your final assay plates to minimize kinetic precipitation[4].
Temperature Equilibration: Pre-warm the target assay buffer or cell culture medium to 37°C to maximize the thermodynamic solubility capacity of the solvent[4].
Intermediate Preparation: Prepare the required intermediate concentration of the compound in 100% DMSO[4].
Dynamic Injection: While continuously vortexing the pre-warmed aqueous buffer, inject the DMSO compound stock directly into the center of the liquid vortex (avoiding the plastic walls where localized pooling occurs)[4].
Dispersion: Continue vortexing for 10–15 seconds to ensure instantaneous dispersion, preventing localized high concentrations of the lipophilic naphthyridine core[4].
References
Domainex. "Turbidimetric (Kinetic) Solubility Assay - Domainex: Standard Experimental Procedure." Domainex. Available at: [Link]
BioDuro-Sundia. "ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science." BioDuro. Available at:[Link]
American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at: [Link]
National Institutes of Health (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development." NIH.gov. Available at:[Link]
Technical Support Center: Optimizing 8-Chloro-1,7-naphthyridine-6-carboxylic Acid Amidation
Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and scientists facing chemoselectivity challenges during the amidation of 8-Chloro-1,7-naph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic drug development. This guide is specifically engineered for researchers and scientists facing chemoselectivity challenges during the amidation of 8-Chloro-1,7-naphthyridine-6-carboxylic acid. Capitalizing on readily available naphthyridine carboxylic acid intermediates requires 1 to ensure high yields and selectivity[1].
Below, you will find root-cause analyses, self-validating protocols, and troubleshooting workflows to overcome the primary failure mode in this reaction: competing Nucleophilic Aromatic Substitution (SNAr).
The Chemoselectivity Challenge: Amidation vs. SNAr
The fundamental challenge with 8-chloro-1,7-naphthyridine-6-carboxylic acid is the presence of two highly electrophilic sites. While the goal is to activate the C6-carboxylic acid to form an amide, the C8-chlorine is located directly adjacent (ortho) to the N7 nitrogen. Nucleophilic aromatic substitution is a well-documented competing pathway for naphthyridines 2[2]. If the amidation is too slow, or if the conditions are too basic/hot, the amine will attack the C8 position, displacing the chloride and ruining the yield.
Reaction pathway dichotomy: Amidation vs. competing SNAr at the C8 position.
Troubleshooting Workflow
When high levels of the SNAr byproduct are detected (typically presenting as a mass of [M - Cl + Amine] or a double-addition mass on LC-MS), immediate kinetic control measures must be implemented.
Stepwise troubleshooting workflow to mitigate SNAr during amidation.
Self-Validating Experimental Protocols
To ensure reproducibility and prevent downstream failures, the following protocols are designed as self-validating systems . They include mandatory analytical hold-points to verify the reaction state before proceeding.
Causality: The use of T3P (Propylphosphonic anhydride) as a coupling reagent has been shown to 3 in halogenated heterocycles[3]. Because T3P is mildly acidic, it allows the use of weaker bases (like NMM) in less polar solvents (EtOAc). This kinetically starves the SNAr pathway, which requires higher basicity and polar stabilization to proceed efficiently.
Preparation: In an oven-dried flask under N₂, dissolve 8-Chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous EtOAc (0.1 M).
Base Addition: Add N-Methylmorpholine (NMM) (2.5 eq). Stir for 5 minutes at room temperature.
Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% in EtOAc, 1.5 eq).
🛑 Analytical Hold-Point 1: After 15 minutes, quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS.
Validation: The presence of the methyl ester mass ([M+H]⁺ = 223.0) confirms complete activation of the carboxylic acid. Do not proceed until the starting material is <5%.
Amidation: Slowly add the amine (1.05 eq) dissolved in 1 mL EtOAc over 10 minutes at 0 °C.
Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature.
🛑 Analytical Hold-Point 2: Run LC-MS.
Validation: The target amide should be the major peak. If a mass corresponding to SNAr ([M - 35.5 + Amine mass]) is observed at >10%, immediately quench the reaction with saturated aqueous NaHCO₃ to halt further degradation.
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Causality: When dealing with bulky or deactivated amines, T3P may be too slow, leaving the C8-chloro position vulnerable to attack over prolonged reaction times. For highly hindered amines, HATU provides superior activation efficiency, though 4[4]. To prevent base-catalyzed SNAr, a sterically hindered, non-nucleophilic base like 2,6-lutidine is used instead of DIPEA.
Preparation: Dissolve the carboxylic acid (1.0 eq) and the hindered amine (1.1 eq) in anhydrous DCM (0.1 M) at 0 °C.
Base Addition: Add 2,6-lutidine (2.0 eq).
Activation/Coupling: Add HATU (1.2 eq) in one portion.
🛑 Analytical Hold-Point 1: After 30 minutes, analyze a 10 µL aliquot via LC-MS.
Validation: Look for the HOAt-ester intermediate or the final amide. If unreacted acid remains, add an additional 0.2 eq of HATU.
Completion: Stir for 2-4 hours at 0 °C to 15 °C.
🛑 Analytical Hold-Point 2: Monitor the ratio of Amide to SNAr byproduct.
Validation: If the SNAr byproduct exceeds 15%, the amine is likely too hindered for standard coupling, and a different synthetic route (e.g., coupling prior to naphthyridine chlorination) must be evaluated.
Workup: Dilute with DCM, wash with water, 10% citric acid, and brine. Purify via flash chromatography.
Quantitative Optimization Data
The following table summarizes the impact of reagent, base, and solvent selection on the chemoselectivity of the reaction (Amidation vs. SNAr).
Coupling Reagent
Base
Solvent
Temp (°C)
Amide Yield (%)
SNAr Byproduct (%)
Chemoselectivity Recommendation
EDC/HOBt
DIPEA (3.0 eq)
DMF
25
45
35
❌ Not recommended; slow activation allows SNAr.
HATU
DIPEA (2.0 eq)
DMF
25
65
20
⚠️ High SNAr risk; use only if amine is highly unreactive.
HATU
2,6-Lutidine (2.0 eq)
DCM
0
82
8
✔️ Acceptable for hindered amines; weaker base helps.
Q: Why is the 8-chloro position so susceptible to nucleophilic attack?A: In the 1,7-naphthyridine core, the C8 position is located directly adjacent (ortho) to the N7 nitrogen. This nitrogen acts as a powerful electron sink, stabilizing the negative charge in the Meisenheimer complex transition state during a nucleophilic aromatic substitution (SNAr). Consequently, the C8-chlorine is highly activated and easily displaced by nucleophiles like primary and secondary amines.
Q: My LC-MS shows a mass corresponding to [M - Cl + Amine + Amine] (Double addition). What happened?A: You are observing a dual-reaction event: successful amidation at the C6-carboxylic acid and a competing SNAr at the C8-chloro position. This typically occurs when an excess of amine (>1.5 eq) is used, or if the reaction is heated.
Fix: Strictly limit the amine to 1.05 equivalents and maintain the reaction temperature at or below 0 °C.
Q: Can I use standard EDC/HOBt conditions?A: It is highly discouraged. EDC/HOBt couplings are relatively slow. In the time it takes for the HOBt-ester to form and react with the amine, the competing SNAr pathway has ample time to proceed, often resulting in a 1:1 mixture of the desired amide and the SNAr byproduct. Fast-activating reagents like T3P or HATU are required to kinetically outcompete the SNAr pathway.
Q: Does the choice of solvent impact the chemoselectivity?A: Yes. Polar aprotic solvents like DMF stabilize the charge-separated transition state of the SNAr reaction, thereby accelerating it. Switching to less polar solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) significantly suppresses the SNAr background reaction while still allowing the amidation to proceed efficiently.
References
Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome
Source: ACS Chemical Neuroscience / Cardiff University
URL:[Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
Source: PMC / National Institutes of Health
URL:[Link]
Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2)
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 8-Chloro-1,7-Naphthyridine Cross-Couplings
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the functionalization of the 1,7-naphthyridine sc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals facing a common bottleneck: the functionalization of the 1,7-naphthyridine scaffold. Specifically, the 8-chloro position is notoriously unreactive due to severe steric shielding and electronic deactivation. This guide provides field-proven insights, mechanistic causality, and validated protocols to help you bypass these bottlenecks and optimize your cross-coupling workflows.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting your reagents, you must diagnose where your catalytic cycle is failing. Use the workflow below to interpret your LC-MS data and apply the correct chemical intervention.
Diagnostic workflow for troubleshooting cross-coupling failures.
Q1: Why is the 8-position of 1,7-naphthyridine so resistant to standard cross-coupling conditions?A1: The challenge is twofold: steric and electronic. The 8-chloro position is flanked by the nitrogen at position 1 and the adjacent ring structure, creating severe peri-interactions. This steric shielding physically impedes the approach of the bulky Pd(0) complex during the oxidative addition step. Furthermore, the adjacent nitrogen can coordinate to the metal, forming an off-cycle stable complex (the "heteroatom problem") that effectively poisons the catalyst[1].
Q2: How do I select the right ligand to overcome this steric hindrance in Suzuki-Miyaura couplings?A2: For sterically hindered heteroaryl chlorides, you must employ ligands that provide "flexible steric bulk" or remote steric hindrance[2][3]. Buchwald biaryl phosphines like RuPhos and XPhos are highly effective. They are sufficiently electron-rich to force oxidative addition into the strong C-Cl bond, while their sheer bulk accelerates the reductive elimination step by crowding the metal center and forcing the two coupled partners together[4]. Alternatively, N-Heterocyclic Carbenes (NHCs) with flexible steric bulk allow for the coupling of hindered aryl chlorides even at room temperature[2].
Q3: My Buchwald-Hartwig amination at the 8-position yields mostly unreacted starting material. How can I force the reaction?A3: If starting material is recovered intact, the catalytic cycle is stalling at oxidative addition, or the catalyst is degrading before activation. Switch to a pre-formed Pd(II) precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) instead of Pd2(dba)3. Precatalysts ensure the rapid generation of the active monoligated Pd(0) species without dba inhibiting the cycle[4]. Additionally, ensure you are using a strong base like LiHMDS to facilitate the deprotonation of the bulky amine during transmetalation.
Q4: What if palladium catalysis completely fails due to extreme steric hindrance?A4: Shift to Nickel-catalyzed Cross-Electrophile Coupling (XEC). Nickel has a smaller atomic radius and shorter metal-ligand bond lengths, which can be advantageous when using ligands with remote steric hindrance[3]. Ni-catalyzed reductive cross-coupling of heteroaryl chlorides with aryl bromides using a metallic reductant (like Zn or Mg) allows coupling without the need for sensitive organometallic reagents[1][5]. Alternatively, a palladium-catalyzed Hiyama cross-coupling with a water addition protocol has shown success for sterically hindered heteroaryl chlorides at very low catalyst loadings[6].
Quantitative Ligand Performance Data
When optimizing your reaction, ligand selection is the most critical variable. The table below summarizes the expected performance of various catalytic systems when applied to sterically hindered heteroaryl chlorides like 8-chloro-1,7-naphthyridine.
Ligand System
Catalyst Precursor
Temp (°C)
Expected Yield (%)
Primary Mechanistic Limitation
PPh3
Pd(PPh3)4
100
< 10%
Fails oxidative addition due to weak electron donation.
dppf
Pd(dppf)Cl2
100
25 - 35%
Slow reductive elimination; catalyst poisoning by N-coordination.
To ensure trustworthiness in your methodology, the following protocols are designed as self-validating systems . They include built-in visual and analytical checks to confirm the causality of the reaction's success or failure at each fundamental step.
Protocol 1: Optimized Suzuki-Miyaura Coupling using RuPhos Pd G3
Use this protocol when coupling bulky boronic acids to the 8-position.
Catalyst Activation: Combine RuPhos Pd G3 (5 mol%), RuPhos (5 mol%), and 8-chloro-1,7-naphthyridine (1.0 eq) in a Schlenk flask. Purge with N2, then add anhydrous THF (0.2 M).
Validation Check: The solution should transition from yellow to a deep red/orange within 5 minutes, indicating the formation of the active monoligated Pd(0) species. Causality: If the solution turns black, palladium has precipitated as Pd-black due to oxygen contamination or solvent impurities. Abort and re-degas solvents.
Reagent Addition: Add the sterically hindered boronic acid (1.5 eq) and aqueous K3PO4 (3.0 eq, 1.0 M). Heat to 80 °C.
Validation Check: Monitor by LC-MS after 2 hours. Causality: If the boronic acid is consumed but 8-chloro-1,7-naphthyridine remains intact, protodeboronation is occurring. This indicates the transmetalation step is too slow compared to boronic acid degradation. Remedy: Switch to a less aqueous base (e.g., anhydrous K3PO4 in dioxane).
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and purify via flash chromatography.
Use this as a fallback when Pd-catalysis fails or when utilizing aryl bromides directly.
Pre-activation of Reductant: Stir Zn dust (2.0 eq) with 1,2-dibromoethane (5 mol%) in DMA at 60 °C for 10 minutes.
Validation Check: Slight bubbling indicates activation of the zinc surface. Causality: Unactivated zinc will fail to reduce Ni(II) to the active Ni(0) species, stalling the reaction completely[5].
Cross-Coupling: Add NiCl2(dme) (10 mol%), dtbbpy (10 mol%), 8-chloro-1,7-naphthyridine (1.0 eq), and the coupling aryl bromide (1.5 eq).
Validation Check: The mixture should turn deep green/blue, indicating the formation of the Ni-dtbbpy complex. Causality: Nickel's smaller atomic radius allows it to navigate the severe steric hindrance of the 8-position better than Palladium, driving the cross-electrophile coupling[1][3].
Mechanistic Causality: The Role of Sterics in the Catalytic Cycle
Understanding why a reaction fails is more important than knowing that it failed. The diagram below illustrates how steric hindrance impacts each step of the catalytic cycle, and how bulky ligands provide the necessary "steric relief" to drive the reaction forward.
Catalytic cycle highlighting steric impacts at each fundamental step.
References[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. organic-chemistry.org. Link[6] A general palladium-catalyzed Hiyama cross-coupling reaction of aryl and heteroaryl chlorides. polyu.edu.hk. Link[1] Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. nih.gov. Link[5] Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. dicp.ac.cn. Link[4] Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. acs.org. Link[3] Subtle steric differences reveal a model for Ni cross-coupling success. princeton.edu. Link
Advanced purification techniques for 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1). As a highly functionalized heterocyclic building block, this compound is fre...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1).
As a highly functionalized heterocyclic building block, this compound is frequently utilized in the synthesis of targeted therapeutics, including Prolyl Hydroxylase Domain (PHD) inhibitors[1]. However, its purification presents unique challenges due to its amphoteric nature (containing both basic naphthyridine nitrogens and an acidic carboxylic group) and the high reactivity of the C8-chloro substituent toward nucleophilic aromatic substitution (SNAr)[2].
This guide is engineered for drug development professionals, providing causality-driven troubleshooting and self-validating protocols to ensure high-yield, high-purity recovery.
I. Purification Workflow & Decision Matrix
The optimal purification strategy depends entirely on the scale of your reaction and the target purity required for downstream applications.
Fig 1. Purification workflow for 8-Chloro-1,7-naphthyridine-6-carboxylic acid based on target purity.
Quantitative Method Comparison
Purification Method
Typical Yield (%)
Achievable Purity (%)
Scalability
Relative Cost
Primary Impurities Removed
Isoelectric Precipitation
85 - 95
85 - 90
High (Multi-kg)
Low
Highly polar & non-polar byproducts
Recrystallization
70 - 80
95 - 98
High (Multi-kg)
Low
Structural isomers, trace metals
Preparative RP-HPLC
50 - 65
> 99.5
Low (mg to grams)
High
Closely eluting structural analogs
II. Troubleshooting Guides & FAQs
A. Preparative RP-HPLC Challenges
Reversed-phase HPLC separates molecules based on hydrophobicity, but the zwitterionic nature of naphthyridine derivatives requires strict mobile phase control[3].
Q: Why am I observing severe peak tailing and variable retention times during RP-HPLC?
The Causality: The basic nitrogens (N1, N7) of the naphthyridine ring strongly interact with residual, unendcapped silanols on the C18 stationary phase. Simultaneously, the C6-carboxylic acid can partially ionize in neutral water, creating multiple ionization states that elute at different rates.
The Solution: You must use an acidic modifier. Incorporate 0.1% Trifluoroacetic acid (TFA) or Formic Acid into both aqueous and organic mobile phases. This acts as an ion-pairing agent, dropping the pH to ~2.0, which fully protonates the basic nitrogens and suppresses the ionization of the carboxylic acid, ensuring a single, sharp elution peak[3].
Q: My compound degrades or shows altered mass (LCMS) after HPLC fraction concentration. What causes this?
The Causality: Prolonged exposure to concentrated TFA during solvent evaporation (e.g., rotary evaporation at elevated temperatures) can cause decarboxylation or acid-catalyzed degradation of the heterocyclic core.
The Solution: Never use heat to concentrate TFA-containing fractions of this compound. Instead, immediately lyophilize (freeze-dry) the pooled fractions. Lyophilization removes water, acetonitrile, and TFA via sublimation at sub-zero temperatures, preserving the structural integrity of the molecule.
B. Bulk Purification (Precipitation & Recrystallization)
Q: How do I maximize recovery during acid-base precipitation without inducing hydrolysis of the C8-chloro group?
The Causality: The C8-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing N7 nitrogen[2]. Exposing the crude material to strong bases (like NaOH or KOH) at room temperature or higher will rapidly convert the 8-chloro group into an 8-hydroxy impurity.
The Solution: Dissolve the crude mixture in a mild base, such as saturated aqueous Sodium Bicarbonate (
NaHCO3
, pH ~8.5). This is basic enough to deprotonate the carboxylic acid (forming a soluble sodium salt) but too mild to trigger SNAr at the C8 position.
Q: My product fails to precipitate upon acidification, or the yield is exceptionally low. What went wrong?
The Causality: You have likely overshot the isoelectric point (pI). Because the molecule contains basic nitrogens, dropping the pH too low (pH < 2.0) will protonate the nitrogens, converting the precipitated zwitterion into a highly water-soluble hydrochloride salt.
The Solution: Perform a precise pH titration. The pI of 8-Chloro-1,7-naphthyridine-6-carboxylic acid is approximately 3.5–4.0. Add 1M HCl dropwise at 0–5 °C while continuously monitoring with a calibrated pH meter. Stop addition the moment maximum turbidity is achieved.
This protocol utilizes a self-validating feedback loop (pH monitoring and visual turbidity) to prevent over-acidification.
Alkaline Dissolution: Suspend the crude 8-Chloro-1,7-naphthyridine-6-carboxylic acid in 10 volumes of deionized water. Slowly add saturated aqueous
NaHCO3
under gentle stirring until the pH stabilizes between 8.0 and 8.5.
Filtration: Filter the resulting solution through a 0.45 µm PTFE membrane. Validation: The filter cake will contain unreacted non-polar starting materials and lipophilic byproducts, while the target compound remains in the filtrate as a sodium salt.
Isoelectric Titration: Transfer the filtrate to an ice bath and cool to 0–5 °C. Insert a calibrated pH probe. Begin dropwise addition of 1M HCl.
Precipitation: As the pH approaches 4.0, a thick precipitate will form. Stop the addition of HCl exactly at pH 3.8. Validation: If the solution begins to clarify upon further acid addition, you have overshot the pI; immediately back-titrate with
NaHCO3
.
Isolation: Stir the suspension at 0 °C for 30 minutes to maximize crystal growth, then filter via vacuum. Wash the cake with ice-cold water (2 x 2 Vol) and dry under a high vacuum at 40 °C.
This protocol ensures >99.5% purity for biological assays or structural characterization[1].
Sample Preparation: Dissolve the pre-purified compound from Protocol 1 in LCMS-grade DMSO to a concentration of 20-50 mg/mL. Filter through a 0.22 µm syringe filter.
Analytical Pre-Screen (Self-Validation): Before scaling up, inject 10 µL onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) using the gradient below. Confirm that the peak is symmetrical and well-resolved from impurities to validate that the column loading capacity will not be exceeded.
Prep-HPLC Conditions:
Column: Preparative C18 (e.g., 30 x 250 mm, 5 µm).
Mobile Phase A: 0.1% TFA in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Flow Rate: 30 mL/min.
Gradient: Isocratic hold at 10% B for 2 mins, followed by a linear gradient from 10% B to 60% B over 30 minutes.
Detection: UV at 254 nm and 280 nm.
Recovery: Collect fractions based on UV threshold. Pool fractions containing the target mass (m/z [M+H]+ = 209.0) and immediately lyophilize for 48-72 hours to yield the pure TFA salt (or zwitterion, depending on exact residual acid).
Preventing decarboxylation of naphthyridine-6-carboxylic acids under thermal stress
A Guide to Preventing Unwanted Decarboxylation Under Thermal Stress Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyridine-6-carboxylic acids. T...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Unwanted Decarboxylation Under Thermal Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthyridine-6-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal lability of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges of unwanted decarboxylation and ensure the integrity of your molecules during synthesis and functionalization.
Troubleshooting Guide: Navigating Decarboxylation in Your Experiments
This section is designed in a question-and-answer format to directly address specific issues you may encounter in the lab.
Q1: My naphthyridine-6-carboxylic acid is degrading upon heating in solution, even at moderate temperatures (e.g., 80-100 °C). What is happening and how can I stop it?
A1: The most likely cause of degradation is thermal decarboxylation. Naphthyridine-6-carboxylic acids, like many electron-deficient heteroaromatic carboxylic acids, can be susceptible to losing their carboxyl group as carbon dioxide (CO₂) upon heating.[1][2] The nitrogen atoms in the naphthyridine ring system are electron-withdrawing, which can stabilize the intermediate formed upon cleavage of the C-COOH bond, thereby lowering the energy barrier for this unwanted reaction.
The thermal decomposition of Nalidixic acid, a well-known 1,8-naphthyridine-3-carboxylic acid derivative, involves decarboxylation to form a dimer, highlighting the inherent instability of this scaffold under thermal stress.[3]
Core Mechanism of Thermal Decarboxylation
The reaction is believed to proceed through an ionic pathway, where the protonated heterocyclic ring facilitates the elimination of CO₂. The stability of the resulting aryl anion intermediate is a key factor.[4][5]
Caption: Proposed mechanism for thermal decarboxylation.
Strategies for Prevention:
Minimize Heat: The most straightforward approach is to reduce the reaction temperature. If a reaction requires heat, determine the minimum temperature necessary for the desired transformation to proceed at an acceptable rate.
Control pH: The rate of decarboxylation can be pH-dependent.[6] For some aminobenzoic acids, decarboxylation is accelerated in acidic solutions.[1] While specific data for naphthyridine-6-carboxylic acids is scarce, it is prudent to avoid strongly acidic or basic conditions if possible, unless required for the reaction itself.
Protect the Carboxylic Acid: If high temperatures are unavoidable, the most robust solution is to temporarily protect the carboxylic acid group, typically as an ester.[7][8] This masks its reactivity and prevents decarboxylation. (See FAQ 3 for more details).
Q2: I'm performing an amide coupling reaction and observing significant formation of the decarboxylated byproduct. How can I optimize my conditions?
A2: Amide coupling often requires activation of the carboxylic acid, and some methods can inadvertently promote decarboxylation, especially if elevated temperatures are used to drive sluggish reactions.
Troubleshooting Steps & Recommendations:
Lower the Reaction Temperature: Many modern coupling reagents are highly efficient at or below room temperature. Avoid heating unless absolutely necessary. A critical first step is to cool the reaction to 0°C during the activation of the carboxylic acid before adding the amine.[1]
Choose the Right Coupling Reagent: For thermally sensitive substrates, the choice of coupling reagent is critical. Reagents that generate highly reactive intermediates can sometimes lead to side reactions. Consider using aminium/uronium or phosphonium-based reagents, which are known for their high efficiency and mild reaction conditions.
Coupling Reagent
Class
Key Advantages for Sensitive Substrates
HATU, HBTU, TBTU
Aminium/Uronium Salts
High efficiency, fast reaction times, often effective at 0°C to room temperature. Minimal racemization.[9][10]
PyBOP, BOP
Phosphonium Salts
Excellent for sterically hindered couplings. BOP avoids dehydration side reactions but forms a carcinogenic byproduct (HMPA). PyBOP is a safer alternative.[9][10]
EDC with HOBt/DMAP
Carbodiimide
Water-soluble byproducts (with EDC) make for easy workup. The addition of HOBt is crucial to minimize racemization.[11]
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). This prevents unwanted side reactions with the activated carboxylic acid intermediate.[1]
Solvent Choice: Use anhydrous aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents are generally compatible with most coupling reactions and minimize proton sources that could facilitate decarboxylation.[1][12]
Workflow for Optimizing Amide Coupling
Caption: Troubleshooting workflow for amide coupling.
Q3: My Suzuki or other cross-coupling reaction is causing decarboxylation. How can I preserve the carboxylic acid group?
A3: Palladium-catalyzed cross-coupling reactions often require elevated temperatures, creating a high-risk environment for the decarboxylation of sensitive heteroaromatic carboxylic acids. In fact, decarboxylative cross-couplings are a known synthetic strategy, which underscores the lability of the C-COOH bond under these conditions.[6][13]
Strategies for Successful Cross-Coupling:
Protect the Carboxylic Acid: This is the most reliable strategy. Convert the carboxylic acid to a methyl or ethyl ester. Esters are generally stable to Suzuki, Heck, and other cross-coupling conditions. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step under mild conditions.[7][14]
Employ Modern, High-Activity Catalysts: The use of advanced palladium precatalysts with highly active phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly lower the required reaction temperature and time, thereby minimizing the thermal stress on your molecule.[15] Some modern catalyst systems can facilitate couplings at or near room temperature.
Optimize the Base: The base is a critical component of the catalytic cycle. While strong inorganic bases like K₂CO₃ or K₃PO₄ are common, they can also contribute to side reactions. If you suspect the base is promoting decarboxylation, consider screening milder bases or using a different solvent system that may alter the base's reactivity. In some cases of base-sensitive substrates, alternative coupling protocols that operate under non-basic conditions may be necessary.[16]
Careful Solvent Selection: High-boiling polar aprotic solvents like DMF, DMA, or NMP are common in cross-coupling but can also facilitate decarboxylation at high temperatures. If possible with your catalyst system, explore lower-boiling solvents like toluene or 1,4-dioxane, which may allow for sufficient reactivity at a lower reflux temperature.
Frequently Asked Questions (FAQs)
Q1: What is thermal decarboxylation and why are naphthyridine-6-carboxylic acids particularly susceptible?
A: Thermal decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). This reaction is often promoted by heat. Naphthyridine-6-carboxylic acids are susceptible because the two electron-withdrawing nitrogen atoms in the aromatic ring system can help to stabilize the negative charge that develops on the ring during the transition state of the C-C bond cleavage. This stabilization lowers the activation energy required for the reaction to occur compared to more electron-rich aromatic systems like benzoic acid.[2]
Q2: At what temperature does decarboxylation typically become a significant problem?
A: There is no universal "safe" temperature, as it is highly dependent on the specific substrate, solvent, and presence of any catalysts or acids/bases. However, for many heteroaromatic carboxylic acids, unwanted decarboxylation can become significant at temperatures above 100-120 °C.[1][17] For particularly sensitive substrates, it can occur at even lower temperatures (80 °C) over extended reaction times. It is always best practice to use the lowest possible temperature for any reaction involving these compounds.
Q3: How do I choose the right protecting group for my naphthyridine-6-carboxylic acid?
A: The ideal protecting group is one that is stable to your reaction conditions but can be removed easily and selectively in high yield without affecting other functional groups.[7][8] For naphthyridine-6-carboxylic acids, esters are the most common and effective choice.
Protecting Group
Introduction Method
Cleavage Conditions
Stability Notes
Methyl Ester
MeOH, H⁺ (cat.) or TMS-CHN₂
LiOH or NaOH in THF/H₂O (Saponification)
Stable to most cross-coupling conditions, mild acidic conditions, and reducing agents. Labile to strong acid/base.
Ethyl Ester
EtOH, H⁺ (cat.)
LiOH or NaOH in THF/H₂O (Saponification)
Similar stability to methyl esters.
tert-Butyl (t-Bu) Ester
Isobutylene, H⁺ (cat.)
Trifluoroacetic Acid (TFA) in DCM
Stable to basic and nucleophilic conditions. Very sensitive to acid.[7]
Benzyl (Bn) Ester
Benzyl bromide, Base (e.g., Cs₂CO₃)
H₂, Pd/C (Hydrogenolysis)
Stable to acidic and basic conditions. Cleaved under reductive conditions.[7]
Silyl Esters (e.g., TBDMS)
Silyl chloride, Base
Fluoride source (e.g., TBAF) or mild acid
Generally less stable and may not withstand chromatography.[7]
Q4: Can my choice of solvent influence the rate of decarboxylation?
A: Yes. Polar aprotic solvents like DMF, DMSO, and NMP are often used in organic synthesis because of their high boiling points and ability to dissolve a wide range of substrates. However, these solvents can sometimes facilitate decarboxylation, particularly at elevated temperatures.[5] The exact effect is complex and can depend on the specific mechanism, but it is a factor to consider during reaction optimization. If decarboxylation is a problem, switching to a less polar, lower-boiling solvent like toluene or dioxane (if compatible with your reaction) may be beneficial.
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling of a Naphthyridine-6-Carboxylic Acid
This protocol is designed to minimize thermal stress on the sensitive naphthyridine-6-carboxylic acid starting material.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the naphthyridine-6-carboxylic acid (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous DMF (or DCM).
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to mitigate the risk of decarboxylation.[1]
Activation: Add HATU (1.1 eq) and then slowly add DIPEA (2.0 eq) to the cooled solution. Stir the mixture at 0°C for 20-30 minutes to allow for the formation of the activated ester.
Nucleophilic Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF. Slowly add the amine solution dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of the decarboxylated byproduct.
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product using column chromatography on silica gel to isolate the desired amide.
Protocol 2: Protection of Naphthyridine-6-Carboxylic Acid as a Methyl Ester
This protocol provides a standard method to protect the carboxylic acid, rendering it stable for subsequent high-temperature reactions like cross-coupling.
Materials:
Naphthyridine-6-carboxylic acid
Anhydrous Methanol (MeOH)
Thionyl Chloride (SOCl₂) or Trimethylsilyldiazomethane (TMS-CHN₂)
Anhydrous Toluene/MeOH for TMS-CHN₂ method
Method A: Thionyl Chloride
Setup: Suspend the naphthyridine-6-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
Cooling: Cool the suspension to 0°C in an ice-water bath.
Reagent Addition: Slowly and carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred suspension.
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified by column chromatography if necessary.
Method B: TMS-Diazomethane (Milder, for sensitive substrates)
Setup: Dissolve the naphthyridine-6-carboxylic acid in a mixture of anhydrous toluene and methanol (e.g., 3:1 v/v) in a flask under an inert atmosphere.
Reagent Addition: At room temperature, add TMS-diazomethane (2.0 M in hexanes) dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
Reaction: Stir the reaction at room temperature for 1-2 hours.
Quenching: Quench any excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.
Workup: Remove the solvent under reduced pressure. The crude methyl ester is often pure enough for the next step, but can be purified by column chromatography if needed.
References
Fujiwara, Y., et al. (2012). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. PMC. [Link]
Che, C., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]
Gandra, M., et al. (2021). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. PMC. [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sekhon, B.S., et al. (2010). Thermal Analysis of Nalidixic Acid Complexes with Cobalt (II), Vanadyl (II), Uranyl (II) and Ruthenium (III). International Journal of ChemTech Research. [Link]
Dunn, B. E., & G. A. N. (2005). Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory. ResearchGate. [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
Organic Chemistry Tutor. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
Camaioni, D. M., & Autrey, T. (1993). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.gov. [Link]
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
IIP Series. (2022). CHEMICAL STABILITY OF DRUGS. IIP Proceedings. [Link]
Sanphui, P., & Bolla, G. (2012). Polymorphs and Cocrystals of Nalidixic Acid. ResearchGate. [Link]
Dunsford, J. J., & Larrosa, I. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. [Link]
Goossen, L. J., & Lauth-de Viguerie, N. (2006). Unexpected intermolecular pd-catalyzed cross-coupling reaction employing heteroaromatic carboxylic acids as coupling partners. PubMed. [Link]
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]
K.C. Nicolaou Research Group. (n.d.). Protecting Groups. Scripps Research. [Link]
Lin, Q., et al. (2022). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. Journal of the American Chemical Society. [Link]
Wang, F., et al. (2021). Optimization of Reaction Conditions. a. ResearchGate. [Link]
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
Al-Obaidi, A. H. A., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. MDPI. [Link]
Schiroli, D., & Larrosa, I. (2019). Decarboxylative Suzuki-Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. PubMed. [Link]
Palacios, F., et al. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
Fujiwara, Y., et al. (2012). Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. [Link]
Drugs.com. (2025, August 29). Nalidixic Acid Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
Patsnap. (2024, July 12). What are the side effects of Nalidixic Acid?. Patsnap Synapse. [Link]
Ghaffari, B., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups. Thieme. [Link]
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
Viciu, M. S., et al. (2006). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ElectronicsAndBooks. [Link]
Wu, W., & Schowen, R. L. (2001). Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications. PMC. [Link]
Kumar, A., et al. (2018). Continuous Hydrothermal Decarboxylation of Fatty Acids and Their Derivatives into Liquid Hydrocarbons Using Mo/Al2O3 Catalyst. ACS Publications. [Link]
Walvoort, M. T. C., et al. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
Uddin, M. J., et al. (2014). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. [Link]
Brown, D. J. (2008). THE NAPHTHYRIDINES. John Wiley & Sons, Inc.. [Link]
Technical Support Center: Resolving HPLC Baseline Noise for 8-Chloro-1,7-naphthyridine-6-carboxylic acid Quantification
Welcome to the technical support center for the quantitative analysis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the quantitative analysis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on achieving a stable and quiet baseline for accurate quantification.
Introduction
8-Chloro-1,7-naphthyridine-6-carboxylic acid is a heterocyclic aromatic carboxylic acid. Its chemical structure presents specific considerations for HPLC analysis. The ionizable carboxylic acid group makes the mobile phase pH a critical parameter for retention and peak shape. The nitrogen atoms in the naphthyridine ring system can interact with active sites on the column stationary phase or chelate trace metals, potentially leading to peak tailing and baseline issues. Furthermore, as a chlorinated compound, its stability in certain mobile phases and interactions with HPLC system components should be considered.
This guide provides a structured approach to identifying and eliminating sources of baseline noise, ensuring robust and reliable quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant baseline noise in my chromatogram. What are the most common culprits?
A1: Baseline noise in HPLC can stem from several sources. The most frequent causes include issues with the mobile phase, such as improper degassing or contamination; problems with the HPLC pump, like worn seals or faulty check valves; detector-related issues, including a deteriorating lamp or a contaminated flow cell; and a contaminated or degraded column.[1][2][3]
Q2: My baseline is drifting upwards during the analysis. What could be causing this?
A2: An upwardly drifting baseline is often related to changes in the mobile phase composition or temperature during the run.[3][4] This can be due to inadequate column equilibration, contaminated solvents, or temperature fluctuations in the column oven or laboratory environment.[3][5] For gradient methods, an imbalance in the UV absorbance of the mobile phase components can also cause a drifting baseline.[4]
Q3: I see periodic, regular pulsations in my baseline. What is the likely cause?
A3: Regular, repeating spikes or pulsations in the baseline are typically indicative of a problem with the HPLC pump.[2] This can be caused by air bubbles in the pump head, worn piston seals, or malfunctioning check valves that lead to inconsistent solvent delivery.[2][6]
Q4: Why is the mobile phase pH so important for analyzing 8-Chloro-1,7-naphthyridine-6-carboxylic acid?
A4: The mobile phase pH directly influences the ionization state of the carboxylic acid group on your analyte. At a pH well below its pKa, the carboxylic acid will be protonated (neutral), leading to increased retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be deprotonated (negatively charged), resulting in decreased retention. Inconsistent or improper pH control can lead to peak shape problems, including tailing, and shifting retention times, which can manifest as baseline instability.[5]
Q5: Could the 8-Chloro-1,7-naphthyridine-6-carboxylic acid itself be causing any issues?
A5: Yes, the analyte's structure can contribute to analytical challenges. The nitrogen atoms in the naphthyridine ring can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[1][7] Additionally, heterocyclic compounds can sometimes chelate with trace metal ions present in the mobile phase, column packing, or HPLC system, which can also contribute to poor peak shape and baseline disturbances.[7]
In-Depth Troubleshooting Guides
Mobile Phase and Buffer-Related Baseline Noise
A stable mobile phase is the foundation of a quiet baseline. Issues with solvent quality, preparation, and delivery are a primary source of noise.
Common Symptoms:
Random or irregular baseline noise
Ghost peaks
Gradual or sudden baseline drift
Troubleshooting Protocol:
Solvent Quality:
Action: Always use HPLC-grade solvents and freshly prepared mobile phases.[2][4] Low-quality solvents can contain UV-absorbing impurities that contribute to baseline noise.
Rationale: Impurities can elute as broad peaks or cause a general increase in the baseline signal.
Mobile Phase Degassing:
Action: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication under vacuum.[4][5]
Rationale: Dissolved gases can form bubbles in the detector flow cell as the mobile phase exits the high-pressure column, causing sharp spikes in the baseline.[4]
Buffer Selection and Preparation:
Action:
Choose a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH for optimal buffering capacity.[8]
For UV detection, select a buffer with a low UV cutoff wavelength to minimize its absorbance at your analytical wavelength.[8][9] Formate and acetate buffers are generally good choices for low UV detection.
Ensure complete dissolution of buffer salts and filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.
Rationale: Poor buffering can lead to pH shifts on the column, causing retention time instability and baseline drift. High UV-absorbing buffers will increase baseline noise and limit detector sensitivity.[9]
Mobile Phase Mixing:
Action: If you are using a gradient or mixing solvents online, ensure the mixer is functioning correctly. Premixing solvents manually can sometimes resolve baseline issues related to inadequate online mixing.
Rationale: Incomplete mixing can cause refractive index changes and fluctuations in the mobile phase composition, leading to a noisy or undulating baseline.
HPLC System and Component Troubleshooting
If mobile phase issues have been ruled out, the next step is to systematically investigate the components of your HPLC system.
Troubleshooting Workflow Diagram:
Caption: A systematic workflow for troubleshooting HPLC baseline noise.
A. Pump-Related Issues
Common Symptoms:
Cyclic baseline noise that correlates with the pump stroke
Pressure fluctuations
Potential Cause
Diagnostic Step
Solution
Leaking Pump Seals
Inspect the pump heads for salt deposits (from buffers) or fluid leaks.
Replace the pump seals.
Faulty Check Valves
Observe the pressure for rapid fluctuations. A faulty check valve can cause pressure to drop between pump strokes.
Clean the check valves by sonicating in isopropanol or replace them.
Air in the Pump
Unstable, drifting baseline, often with pressure drops.
Purge the pump thoroughly with a solvent like isopropanol. Ensure solvent lines are submerged and free of bubbles.
B. Column-Related Issues
Common Symptoms:
Gradual increase in baseline noise over time
Baseline drift
Peak tailing or splitting
Potential Cause
Diagnostic Step
Solution
Column Contamination
Disconnect the column and replace it with a union. If the baseline becomes stable, the column is the source of the noise.
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If contamination is severe, replace the column.
Column Void
Visually inspect the top of the column bed for a void or channel. This can cause peak tailing and baseline disturbances.
A void at the column inlet may sometimes be addressed by reversing the column and flushing at a low flow rate. However, replacement is often the best long-term solution.
Stationary Phase Degradation
Occurs when operating outside the column's recommended pH range. Leads to poor peak shape and a noisy baseline.
Always operate within the pH limits specified by the column manufacturer. If the stationary phase is degraded, the column must be replaced.
C. Detector-Related Issues
Common Symptoms:
High baseline noise across all analyses
Sharp, random spikes in the baseline
Low lamp energy warnings
Potential Cause
Diagnostic Step
Solution
Aging Detector Lamp
Check the lamp usage hours in your HPLC software. Lamp intensity decreases over time, leading to higher noise.
Replace the detector lamp according to the manufacturer's recommendations.
Contaminated Flow Cell
Flush the flow cell with a strong, non-buffered solvent. Air bubbles can also get trapped in the flow cell.
Flush the flow cell with methanol or isopropanol. If necessary, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid) may be required, but always consult your detector manual first.
Temperature Fluctuations
Unstable ambient temperatures can affect the detector's performance, causing baseline drift.
Ensure the HPLC system is in a temperature-controlled environment. Using a column oven can also help stabilize the temperature of the mobile phase entering the detector.
Method-Specific Recommendations for 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Analyte-Specific Considerations:
Mobile Phase pH Control: To ensure consistent protonation of the carboxylic acid and minimize peak tailing, it is recommended to use a mobile phase with a pH at least 2 units below the analyte's pKa.[5] While the pKa is not published, for similar aromatic carboxylic acids, a mobile phase pH in the range of 2.5-3.5 is a good starting point. This can be achieved using a formate or phosphate buffer.
Addressing Peak Tailing:
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with end-capping are essential to minimize interactions between the basic nitrogen atoms of the naphthyridine ring and residual silanol groups on the stationary phase.[5][7]
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to further mask silanol interactions and improve peak shape. However, be aware that TEA has a high UV cutoff and may increase baseline noise at lower wavelengths.
Chelation Effects: If peak tailing persists even with a good quality column and appropriate pH, consider the possibility of metal chelation. Adding a small amount (e.g., 0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sometimes improve peak shape by sequestering metal ions in the system.
Recommended Starting HPLC Method Parameters (for method development and troubleshooting):
Parameter
Recommendation
Rationale
Column
High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 or 5 µm)
Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Controls pH to ensure the analyte is in its protonated form, improving retention and peak shape. Low UV absorbance.[8]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reversed-phase HPLC.
Gradient
Start with a shallow gradient (e.g., 10-90% B over 15 minutes)
To determine the optimal elution conditions.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temperature
30-40 °C
Improves peak shape and reduces mobile phase viscosity.
Detection
UV at λmax (determine experimentally)
Maximizes signal-to-noise ratio.
Injection Volume
5-10 µL
A smaller injection volume can sometimes improve peak shape.
By systematically addressing potential issues from the mobile phase to the detector and considering the specific chemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid, you can effectively troubleshoot and resolve baseline noise, leading to accurate and reliable quantitative results.
References
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
LCGC. (2025, February 11). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Graceffa, O., Kim, E., Broweleit, R., & Rawle, R. J. (2021). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD. MethodsX, 8, 101481.
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
High Performance Liquid Chromatography (HPLC) - Analytical Toxicology. (2017, September 11). High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022, May-June). Development and validation of a new RP-HPLC method for estimation of hydroxylamine in Molnupiravir drug substance. Retrieved from [Link]
Appchem. 8-Chloro-1,7-naphthyridine-6-carboxylic acid. Retrieved from [Link]
Shimadzu. Tips for practical HPLC analysis. Retrieved from [Link]
Meyer, V. R. (2004).
ResearchGate. (2014, October). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]
Journal of Pharmaceutical and Biological Sciences. (2023, August). Development and Validation of HPLC Method for Chlorohexidine. Retrieved from [Link]
ChromTech. User's Guide - HPLC. Retrieved from [Link]
PubMed. (2013, December 15). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Retrieved from [Link]
Atmospheric Chemistry and Physics. (2015). Supplement of Ultraviolet and visible complex refractive indices of secondary organic material produced by photooxidation of the aromatic compounds. Retrieved from [Link]
A Senior Application Scientist's Guide to Halogen Reactivity on the 1,7-Naphthyridine Scaffold
Topic: 8-Chloro-1,7-naphthyridine-6-carboxylic acid vs. 8-bromo-1,7-naphthyridine: A Comparative Reactivity Analysis for Drug Discovery Authored For: Researchers, Scientists, and Drug Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: 8-Chloro-1,7-naphthyridine-6-carboxylic acid vs. 8-bromo-1,7-naphthyridine: A Comparative Reactivity Analysis for Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of novel therapeutics based on the 1,7-naphthyridine scaffold, the choice of halogen at the C8 position is a critical decision point that dictates synthetic strategy and scalability. This guide provides an in-depth comparison of the reactivity between 8-bromo-1,7-naphthyridine and 8-chloro-1,7-naphthyridine-6-carboxylic acid, primarily within the context of palladium-catalyzed cross-coupling reactions. The fundamental principle is that the 8-bromo derivative is significantly more reactive due to its lower carbon-halogen bond dissociation energy.[1][2] This higher reactivity translates to milder reaction conditions and broader catalyst compatibility, making it ideal for rapid library synthesis in discovery phases. Conversely, the 8-chloro analogue, while more challenging to activate, is often derived from more economical starting materials, presenting a compelling option for large-scale synthesis where process optimization can overcome its inherent inertness.[1][2] The presence of the C6-carboxylic acid moiety on the chloro-compound further influences its electronic properties and requires consideration during reaction design.
Introduction: The 1,7-Naphthyridine Privileged Scaffold
The naphthyridine core, a bioisostere of quinoline, is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active agents.[3][4] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including anticancer, antiviral, and antibacterial activities.[5][6][7][8] Halogenated naphthyridines, such as the titular compounds, are particularly valuable as versatile synthetic intermediates. They serve as key building blocks for constructing diverse molecular libraries through metal-catalyzed cross-coupling reactions, enabling systematic structure-activity relationship (SAR) studies.[4] This guide focuses on the practical implications of choosing between a bromo and a chloro substituent at the C8 position, a choice that profoundly impacts reaction kinetics and conditions.
The Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity
The disparate reactivity between the bromo and chloro derivatives is rooted in fundamental chemical principles, primarily concerning the rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition.[2][9]
Bond Dissociation Energy (BDE)
The strength of the carbon-halogen (C-X) bond is the primary determinant of reactivity. The C-Br bond is inherently weaker and thus requires less energy to cleave than the more robust C-Cl bond.[1][2]
This energy difference means that the oxidative addition of the C-Br bond to a palladium(0) catalyst is both thermodynamically more favorable and kinetically faster.
The Catalytic Cycle and Oxidative Addition
In a typical cross-coupling reaction, the active Pd(0) catalyst inserts into the C-X bond to form a Pd(II) intermediate. This oxidative addition step is almost always the slowest (rate-limiting) phase of the cycle, especially for less reactive aryl chlorides.[1] The faster rate of oxidative addition for aryl bromides allows these reactions to proceed under milder temperatures and with a wider array of less specialized catalysts.[10][11]
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Electronic Effects on the Naphthyridine Ring
Halogens exert two opposing electronic effects on the aromatic ring:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, deactivating the ring toward electrophilic substitution.[12][13]
Resonance Effect (+R): The lone pairs on the halogen can be donated into the ring's pi-system, increasing electron density, particularly at the ortho and para positions.[12][13]
For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation. However, the resonance donation is key to their function in many reactions.
In the case of 8-chloro-1,7-naphthyridine-6-carboxylic acid , the carboxylic acid group at the C6 position acts as a moderate electron-withdrawing group. This further reduces the electron density of the heterocyclic system, which can make oxidative addition at the C8-Cl bond even more challenging compared to an unsubstituted chloro-naphthyridine.
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences manifest clearly in common synthetic applications. For this comparison, we will focus on two of the most widely used C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Feature
8-Bromo-1,7-naphthyridine
8-Chloro-1,7-naphthyridine-6-carboxylic acid
Rationale & Citations
Relative Reactivity
Higher
Lower
Weaker C-Br bond dissociation energy leads to faster oxidative addition.[1][2]
Typical Reaction Temp.
Milder (e.g., 80-100 °C)
Harsher (e.g., >100 °C)
Higher activation energy is required to cleave the stronger C-Cl bond.[2]
Catalyst System
Standard Pd catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) are often effective.
Requires highly active systems with bulky, electron-rich ligands (e.g., Buchwald or Josiphos-type ligands).[1][11][14]
Ligand Requirements
Broad tolerance
Specific, sterically hindered, and electron-rich phosphine ligands are necessary to promote oxidative addition and prevent catalyst decomposition.[1]
Base Compatibility
Compatible with a wide range of bases (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).
Often requires stronger, non-nucleophilic bases (e.g., K₃PO₄, NaOtBu). Care must be taken with the carboxylic acid moiety.
Cost & Availability
Higher cost of starting material.
Lower cost of starting material.
General market trend for aryl bromides versus aryl chlorides.[1][2]
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples for performing Suzuki-Miyaura and Buchwald-Hartwig reactions.
Causality Behind Experimental Choices: The protocol for the bromo-derivative uses a standard, commercially available pre-catalyst and common base, reflecting its higher reactivity. The protocol for the chloro-derivative mandates a more specialized, highly active catalyst system (a specific ligand combined with a palladium source) and a stronger base to overcome the higher activation barrier of the C-Cl bond.
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromo-1,7-naphthyridine
Figure 2. Experimental workflow for Suzuki-Miyaura coupling of the 8-bromo derivative.
Step-by-Step Methodology:
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromo-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
Inerting: Seal the vial and thoroughly degas the mixture by sparging with nitrogen or argon for 15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Step-by-Step Methodology:
Vessel Preparation: In a glovebox, add 8-chloro-1,7-naphthyridine-6-carboxylic acid (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), a bulky phosphine ligand such as XPhos or RuPhos (0.06 eq), and potassium phosphate (K₃PO₄, 2.1 eq) to an oven-dried reaction vial with a stir bar.
Reagent Addition: Remove the vial from the glovebox, add the desired amine (1.2 eq) followed by an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
Inerting: The reaction should be maintained under an inert atmosphere (Nitrogen or Argon) throughout.
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110-120 °C. Stir vigorously for 12-24 hours.
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material. The high temperatures and specialized ligands are necessary to facilitate the challenging oxidative addition of the C-Cl bond.[15][16]
Workup: Cool the reaction to room temperature. Carefully acidify the mixture with 1N HCl to pH ~5-6 to protonate the product and unreacted amine. Wash with an organic solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities. Adjust the aqueous layer to a basic pH with a saturated NaHCO₃ solution to precipitate the product or allow for extraction with a more polar organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via silica gel chromatography or preparative HPLC.
Practical Considerations and Strategic Choices
The decision between using the bromo or chloro derivative is a strategic one that depends on the project's stage and goals.
Figure 3. Decision workflow for selecting the appropriate halogenated intermediate.
For Discovery Chemistry: The 8-bromo derivative is often the superior choice. Its high reactivity and reliability under standard conditions allow for the rapid generation of a diverse set of analogues for biological screening, accelerating the hit-to-lead process.
For Process Chemistry and Scale-Up: The 8-chloro derivative becomes highly attractive. Although it requires a more significant initial investment in process optimization to find robust conditions, the lower cost of chlorinated starting materials can lead to substantial savings in multi-kilogram campaigns.[2]
Conclusion
The reactivity difference between 8-bromo-1,7-naphthyridine and 8-chloro-1,7-naphthyridine-6-carboxylic acid is a classic illustration of structure-reactivity principles in modern organic synthesis. The bromo-substituted scaffold offers high reactivity and convenience, making it the workhorse for discovery research. In contrast, the chloro-substituted scaffold, while more inert, represents a more economical platform for large-scale production, provided that the challenges of C-Cl bond activation are addressed through modern catalyst technology. A thorough understanding of these differences empowers chemists to make informed strategic decisions, optimizing for either speed and versatility or cost and scalability, thereby accelerating the drug development pipeline.
References
BenchChem. (2025). Discovery and history of 1,8-naphthyridine compounds. 3
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. 1
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. 5
Jadhav, S. A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. 6
Al-Ostath, A., et al. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. PMC. 7
ResearchGate. Comparison of reactivity of different aryl halides. 10
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. 2
RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. 9
ACS Publications. (2009). Discovery of a Novel Series of Quinolone and Naphthyridine Derivatives as Potential Topoisomerase I Inhibitors by Scaffold Modification. Journal of Medicinal Chemistry. 17
ACS Publications. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry. 11
BenchChem. (2025). 5-Bromo-8-chloro-1,7-naphthyridine structure and synthesis. 4
BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine. 18
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 21
Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. 22
Choudhury, S. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 23
BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-1,7-naphthyridine. 24
ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. 26
Rule, H. G., & Barnett, A. J. G. (1932). Reactivity of peri-substituted naphthalenes. Part I. Displacement of the nitro-group in 8-nitro-1-naphthoic acid by thionyl halides to form 8-chloro- and 8-bromo-naphthoic acids. J. Chem. Soc. 32
NIH. Antimicrobial Activity of Naphthyridine Derivatives. PMC. 8
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. 33
ResearchGate. The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. 34
ACS Publications. (2003). Design and Synthesis of 8-Hydroxy-[3][10]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry. 35
ResearchGate. Suzuki-Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. 36
ResearchGate. (2025). Advances in the Chemistry of Naphthyridines. 37
Aakash Institute. Effect of Halogens on Benzene Ring. 13
Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed. 38
NextSDS. 6-chloro-1,7-naphthyridine-3-carboxylic acid — Chemical Substance Information. 39
Comparing antimicrobial activity of 1,7-naphthyridines vs 1,8-naphthyridines
The rational design of antimicrobial agents relies heavily on the selection of privileged heterocyclic scaffolds. Among these, naphthyridines—bicyclic systems composed of two fused pyridine rings—have historically served...
Author: BenchChem Technical Support Team. Date: April 2026
The rational design of antimicrobial agents relies heavily on the selection of privileged heterocyclic scaffolds. Among these, naphthyridines—bicyclic systems composed of two fused pyridine rings—have historically served as cornerstones in antibacterial drug discovery. However, the exact positioning of the nitrogen atoms within this framework dictates profound differences in electronic distribution, target affinity, and clinical utility.
For researchers and drug development professionals, choosing between the 1,8-naphthyridine and 1,7-naphthyridine isomers is not merely a structural preference; it is a strategic decision that fundamentally alters the mechanism of action. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic divergence, comparative efficacies, and the self-validating experimental protocols required to evaluate them.
Structural Causality & Mechanistic Divergence
The antimicrobial efficacy of naphthyridines is governed by their ability to interact with specific bacterial enzymes. The spatial arrangement of the nitrogen atoms dictates the scaffold's hydrogen-bonding capacity, dipole moment, and metal-chelation geometry.
The 1,8-Naphthyridine Scaffold:
The 1,8-isomer is the pharmacophoric core of the quinolone/naphthyridone antibiotic class (e.g., nalidixic acid, trovafloxacin) [1]. The causality behind its potent antibacterial activity lies in its precise geometry. The nitrogen at position 8, combined with a 4-oxo group and a 3-carboxylic acid moiety, forms a highly specific bidentate chelation complex with a magnesium ion (Mg²⁺). This Mg²⁺ bridge is strictly required to anchor the drug to the bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV cleavage complexes, halting DNA replication and inducing bactericidal double-strand breaks.
The 1,7-Naphthyridine Scaffold:
Shifting the nitrogen from the 8-position to the 7-position disrupts this critical Mg²⁺ coordination geometry[2]. Consequently, pure 1,7-naphthyridines generally exhibit weak or no direct DNA gyrase inhibition. However, this shift alters the molecule's dipole and exposes a new hydrogen-bonding interface. When fused into larger polysubstituted systems—such as benzo[f][1,7]naphthyridines—the scaffold gains the lipophilicity necessary to penetrate bacterial cell walls and modulate alternative targets, exhibiting potent broad-spectrum activity [3].
Mechanistic divergence between 1,8- and 1,7-naphthyridine scaffolds in antimicrobial pathways.
Quantitative Antimicrobial Efficacy
While 1,8-naphthyridines are established direct-acting bactericides, recent data highlights two emerging trends: the potent synergistic capability of non-bactericidal 1,8-derivatives against multi-drug resistant (MDR) strains[4], and the potent direct activity of highly functionalized 1,7-naphthyridine hybrids[3].
Weak direct MIC; acts as a potent synergist to reduce fluoroquinolone MICs.
1,7-Naphthyridine
Benzo[f][1,7]naphthyridine-1-carbaldehyde
E. coli
0.2
Alternative target modulation via fused core lipophilicity.
1,7-Naphthyridine
Benzo[f][1,7]naphthyridine-1-carbaldehyde
S. aureus
0.1
Potent Gram-positive activity.
Self-Validating Experimental Methodologies
To rigorously evaluate the antimicrobial potential of novel naphthyridine derivatives, researchers must employ self-validating assay systems. A protocol is only as reliable as its internal controls; the following methodologies are designed to automatically flag false positives (e.g., compound precipitation) or false negatives (e.g., media contamination).
This quantitative method determines the lowest concentration of the naphthyridine derivative that completely inhibits visible bacterial growth.
Causality of Design: Naphthyridines are highly lipophilic and often require DMSO for solubilization. Because DMSO is toxic to bacteria at high concentrations, the assay must be structured to ensure the final DMSO concentration never exceeds 1% v/v, preventing solvent-induced growth inhibition from skewing the MIC data.
Stock Preparation: Dissolve the naphthyridine derivative in 100% DMSO to a concentration of 10.24 mg/mL.
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB), yielding a concentration gradient from 1024 µg/mL down to 0.5 µg/mL.
Standardized Inoculation: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute 1:100 in MHB and inoculate 50 µL into each well.
Internal Validation Controls (Critical Step):
Sterility Control (Negative): MHB + 1% DMSO (No bacteria). Validation: Must remain optically clear. If turbid, media is contaminated; discard plate.
Growth Control (Positive): MHB + 1% DMSO + Bacteria. Validation: Must show robust turbidity. If clear, the bacterial inoculum is non-viable or the DMSO concentration is too high; discard plate.
Incubation & Readout: Incubate at 37°C for 18–24 hours. To resolve ambiguity between compound precipitation and bacterial turbidity, add 30 µL of 0.01% resazurin dye. Viable bacteria reduce blue resazurin to pink resorufin. The MIC is the lowest concentration well that remains strictly blue.
Self-validating broth microdilution workflow for MIC determination.
Protocol B: Checkerboard Assay for Synergistic Modulation
Because many 1,8-naphthyridines act as antibiotic modulators rather than direct bactericides[4], synergy must be quantified using the Fractional Inhibitory Concentration Index (FICI).
Orthogonal Dilution: In a 96-well plate, serially dilute the commercial antibiotic (e.g., Ofloxacin) along the x-axis, and the naphthyridine derivative along the y-axis.
Inoculation & Incubation: Inoculate with the MDR strain and incubate as described in Protocol A.
FICI Calculation:FICI=(MICAntibiotic_aloneMICAntibiotic_in_combo)+(MICNaphthyridine_aloneMICNaphthyridine_in_combo)
Self-Validation Check: The MIC of the antibiotic alone (found in the row with zero naphthyridine) must match standard CLSI baseline data within one dilution factor. If it deviates, the bacterial strain may have mutated, invalidating the FICI calculation. Synergy is defined strictly as an FICI
≤0.5
.
Conclusion
The 1,8-naphthyridine scaffold remains the gold standard for direct DNA gyrase inhibition, though its modern utility is increasingly found in its ability to synergistically resensitize multi-drug resistant pathogens to existing fluoroquinolones. Conversely, the 1,7-naphthyridine scaffold, while historically overlooked in infectious disease, offers a highly tunable core. When functionalized into complex fused ring systems, 1,7-naphthyridines bypass traditional resistance mechanisms, offering a promising new frontier for broad-spectrum antimicrobial development.
References
Antimicrobial Activity of Naphthyridine Derivatives
Source: MDPI (Molecules)
URL:[Link]
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains
Source: National Institutes of Health (PMC)
URL:[Link]
Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process (Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition)/Aromatization
Source: MDPI (Molecules)
URL:[Link]
Validation of LC-MS methods for 8-Chloro-1,7-naphthyridine-6-carboxylic acid detection
An in-depth technical guide for the bioanalytical validation of LC-MS methods targeting 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1). As a highly versatile molecular building block, 8-Chloro-1,7-napht...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for the bioanalytical validation of LC-MS methods targeting 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1).
As a highly versatile molecular building block, 8-Chloro-1,7-naphthyridine-6-carboxylic acid is frequently utilized in the synthesis of advanced therapeutics, including MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancers[1] and Prolyl Hydroxylase Domain (PHD) inhibitors for anemia[2]. Accurate quantification of this compound and its derivatives in biological matrices is critical for pharmacokinetic (PK) profiling.
This guide objectively compares analytical platforms and sample preparation methodologies, providing a self-validating, ICH M10-compliant workflow[3] for drug development professionals.
Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)
When developing a quantitative assay for naphthyridine derivatives, scientists must choose between the ultimate sensitivity of Triple Quadrupole (QqQ) LC-MS/MS and the high-resolution specificity of Quadrupole Time-of-Flight (Q-TOF) LC-HRMS.
The Causality of Ionization:
8-Chloro-1,7-naphthyridine-6-carboxylic acid possesses an amphoteric nature. The naphthyridine core contains basic nitrogens (pKa ~5.5) that readily protonate in acidic conditions, making Positive Electrospray Ionization (ESI+) highly efficient. Simultaneously, the presence of the chlorine atom generates a distinct M and M+2 isotopic signature (3:1 ratio). While QqQ methods isolate the
35Cl
precursor (m/z 209.0) for maximum signal-to-noise, HRMS leverages the exact mass and isotopic fidelity to distinguish the analyte from isobaric matrix interferences.
Table 1: Performance Comparison of Analytical Platforms
Parameter
LC-MS/MS (Triple Quadrupole)
LC-HRMS (Q-TOF)
Analytical Advantage
Primary Application
Late-stage PK, GLP tox studies
Early discovery, Metabolite ID
QqQ is standard for regulatory PK; HRMS excels in discovery.
Sensitivity (LLOQ)
0.5 - 1.0 ng/mL
5.0 - 10.0 ng/mL
QqQ offers 5-10x better sensitivity via MRM filtering.
Linear Dynamic Range
4 to 5 orders of magnitude
3 to 4 orders of magnitude
QqQ prevents detector saturation at higher C
max
levels.
Selectivity
Nominal mass MRM transitions
Exact mass (< 5 ppm error)
HRMS eliminates false positives from complex biological matrices.
Data Acquisition
Targeted (MRM only)
Full Scan / Data-Independent
HRMS allows retrospective analysis of un-targeted metabolites.
Experimental Design & Causality
To ensure a self-validating system, every step of the protocol must address the specific physicochemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid.
Sample Preparation (SPE vs. PPT): Protein Precipitation (PPT) with acetonitrile is fast but leaves phospholipids that cause severe ion suppression in ESI+. Because our analyte contains a carboxylic acid moiety (pKa ~3.5), it is negatively charged at physiological pH. Therefore, Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) is the superior alternative. The WAX sorbent captures the anionic carboxylate; washing with 100% methanol removes neutral lipids, and elution with 2% formic acid in methanol neutralizes the analyte, releasing it for collection.
Chromatographic Retention: Using a superficially porous C18 column with an acidic mobile phase (0.1% Formic Acid) ensures the carboxylic acid remains protonated (neutral) while the naphthyridine nitrogen is ionized. This dual-state prevents peak tailing caused by secondary interactions with residual silanols on the silica support.
Caption: Comparative analytical workflow demonstrating the superiority of WAX SPE over PPT for naphthyridine derivatives.
Step-by-Step Methodology: ICH M10 Compliant Validation
This protocol provides the framework for validating the LC-MS/MS assay in accordance with the 2022 FDA/ICH M10 guidelines[3].
Phase 1: Reagent & Standard Preparation
Stock Solutions: Dissolve 8-Chloro-1,7-naphthyridine-6-carboxylic acid reference standard[4] in DMSO to yield a 1.0 mg/mL stock. Prepare a stable-isotope labeled internal standard (SIL-IS) (e.g.,
13C3
-labeled analog) at 100 ng/mL in 50% methanol.
Calibration Curve: Spike blank human plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Quality Control (QC) Samples: Prepare QCs at four levels: LLOQ (1.0 ng/mL), LQC (3.0 ng/mL), MQC (400 ng/mL), and HQC (800 ng/mL).
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the WAX cartridge (30 mg/1cc).
Loading: Dilute 100 µL of plasma sample (containing 10 µL IS) with 100 µL of 2% ammonium hydroxide. Load onto the cartridge. Causality: High pH ensures the carboxylic acid is fully deprotonated and binds strongly to the anion exchange resin.
Washing: Wash with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 100% Methanol. Causality: Removes water-soluble proteins and neutral hydrophobic lipids.
Elution: Elute the target compound with 2 x 500 µL of 2% Formic Acid in Methanol. Causality: The acid drops the pH below the pKa of the carboxylate, neutralizing it and breaking the ionic bond with the sorbent.
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.
Phase 3: LC-MS/MS Acquisition
Chromatography: Inject 5 µL onto a superficially porous C18 column (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry: Operate the QqQ in ESI+ mode. Monitor the MRM transition
m/z209.0→165.0
(loss of
CO2
from the carboxylic acid group). Monitor the IS transition accordingly.
Validation Metrics & Acceptance Criteria
Under ICH M10[3], the method must prove reliable across multiple runs. The table below summarizes expected experimental data for a successfully validated method targeting this compound.
Table 2: ICH M10 Validation Data Summary
Validation Parameter
ICH M10 Requirement
Experimental Result (SPE Method)
Experimental Result (PPT Method)
Inter-Assay Accuracy
±15% of nominal (±20% at LLOQ)
92.4% - 104.1%
81.2% - 112.5%
Inter-Assay Precision (CV%)
≤15% (≤20% at LLOQ)
3.2% - 6.8%
11.5% - 18.2%
Extraction Recovery
Consistent across QC levels
88.5% (CV: 4.1%)
65.2% (CV: 14.3%)
Matrix Effect (IS Normalized)
CV ≤ 15% between lots
96.2% (CV: 3.5%)
42.1% (CV: 22.1%) (High Suppression)
Benchtop Stability
Stable at Room Temp for processing
Stable for 24 hours
Stable for 24 hours
Biological Context: Why Detect This Molecule?
8-Chloro-1,7-naphthyridine-6-carboxylic acid is a foundational scaffold for synthesizing highly potent inhibitors. For instance, in the development of PRMT5 inhibitors (like AM-9747), naphthyridine derivatives are used to target MTAP-deleted cancer cells by exploiting the accumulation of MTA (Methylthioadenosine)[1]. Validated LC-MS/MS methods are essential to track the pharmacokinetics of these synthesized entities in vivo.
Caption: Mechanism of action for naphthyridine-derived PRMT5 inhibitors in MTAP-deleted cancers.
References
M10 Bioanalytical Method Validation and Study Sample Analysis
U.S. Food and Drug Administration (FDA) / ICH
URL:[Link]
From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Comparative Structural Guide to Substituted 1,7-Naphthyridine-6-Carboxylic Acids: From Molecular Architecture to Biological Function
The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural rigidity and defined vect...
Author: BenchChem Technical Support Team. Date: April 2026
The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural rigidity and defined vectoral display of functional groups make it an ideal template for designing molecules that can precisely interact with biological targets. Within this class, derivatives of 1,7-naphthyridine-6-carboxylic acid are of particular interest due to their demonstrated therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases.[1][3][4]
This guide offers a comparative structural analysis of substituted 1,7-naphthyridine-6-carboxylic acids. We will delve into how subtle modifications to this core scaffold can profoundly influence molecular geometry, electronic properties, and, ultimately, biological activity. This analysis is grounded in experimental data from spectroscopic and crystallographic studies, providing a robust framework for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
The 1,7-Naphthyridine-6-Carboxylic Acid Core: A Structural Overview
The foundational 1,7-naphthyridine ring system is composed of two fused pyridine rings. The placement of the nitrogen atoms at positions 1 and 7 dictates the electronic landscape of the molecule, creating distinct regions of electron deficiency and influencing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. The carboxylic acid moiety at the C6 position is a critical functional group, acting as a key interaction point with biological receptors through hydrogen bonding and potential salt bridge formation.
Diagram 1: Core Structure and Numbering of 1,7-Naphthyridine-6-Carboxylic Acid
Caption: The fundamental scaffold of 1,7-naphthyridine-6-carboxylic acid.
The Influence of Substitution: A Comparative Analysis
The true versatility of the 1,7-naphthyridine-6-carboxylic acid scaffold lies in the diverse array of substituents that can be introduced at various positions. These modifications serve as molecular "tuning knobs," allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
Ring Substitutions: Modulating Planarity and Electronics
Substituents on the naphthyridine core can dramatically alter the molecule's overall shape and electronic distribution.
Electron-Withdrawing Groups (EWGs) such as halogens or nitro groups can enhance the acidity of N-H protons and create favorable electrostatic interactions with electron-rich pockets in target proteins.
Electron-Donating Groups (EDGs) like amino or methoxy groups can increase the electron density of the ring system, potentially modulating pKa and influencing stacking interactions.
Steric Bulk: Bulky substituents, particularly at positions C5 and C8, can disrupt the planarity of the bicyclic system. This can be a critical design element, as non-planar conformations may be required for optimal binding to certain protein targets. For instance, in a series of 1,8-naphthyridine derivatives (a closely related isomer), substitutions at C-5 and C-7 were shown to have a significant impact on cytotoxic activity.[3][5]
Carboxylic Acid Modifications: The Impact of Amidation
Conversion of the C6-carboxylic acid to a carboxamide is a common synthetic strategy. This single modification replaces a potent hydrogen bond donor and acceptor (the carboxylic acid) with a group that has distinct hydrogen bonding capabilities. This is exemplified in the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK(1) receptor antagonists.[6][7] The stereochemistry and conformation around the C6-amide linkage were found to be crucial for receptor recognition, with one atropisomer showing significantly higher potency.[6][7]
Key Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is essential for a comprehensive structural understanding of these complex molecules.
X-Ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state.[8][9] It provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. This information is invaluable for understanding conformational preferences and validating computational models.[8]
Table 1: Representative Crystallographic Data Comparison
Note: Data for specific substituted 1,7-naphthyridine-6-carboxylic acids are often found within broader medicinal chemistry studies. The table presents a comparative view of typical crystallographic parameters from relevant small molecules.
Spectroscopic Methods
Spectroscopic techniques provide crucial information about molecular structure and bonding in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and connectivity of the synthesized molecules. Chemical shifts are highly sensitive to the electronic environment, and changes in substituent patterns will lead to predictable shifts in the spectra, aiding in structural confirmation.[11]
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are particularly useful for identifying functional groups. The stretching frequency of the C=O bond in the carboxylic acid or carboxamide group, and the O-H or N-H stretching bands, provide direct evidence of intermolecular and intramolecular hydrogen bonding.[12]
UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity) of absorption bands are dependent on the extent of the conjugated π-system, which is directly influenced by the nature and position of substituents on the naphthyridine core.[13][14]
Diagram 2: General Workflow for Synthesis and Structural Analysis
Caption: A typical workflow from synthesis to structural and biological evaluation.
Structure-Activity Relationships (SAR): Linking Form to Function
The ultimate goal of structural analysis in drug discovery is to establish clear structure-activity relationships (SAR). By comparing the biological activities of a series of structurally related compounds, researchers can deduce which molecular features are essential for potency and selectivity.
For 1,7-naphthyridine derivatives, SAR studies have been pivotal. For example, research into 1,7-naphthyridine-based inhibitors of PIP4K2A, a lipid kinase implicated in cancer, revealed that specific substitution patterns are required for high potency.[2][15] Machine learning and molecular docking studies have been employed to build QSAR models that can predict the inhibitory activity of new analogues, highlighting the importance of hydrogen bonding and pi-pi interactions.[15]
Table 2: Comparative Biological Activity of Naphthyridine Derivatives
This comparative data clearly shows that the specific naphthyridine isomer and its substitution pattern dictate the biological target and potency.[1]
Diagram 3: Conceptual Framework of Structure-Activity Relationship (SAR)
Caption: How structural changes translate to altered properties and biological effects.
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized, representative protocols for the synthesis and analysis of substituted 1,7-naphthyridine-6-carboxylic acids.
Protocol 1: Representative Synthesis of a Substituted 1,7-Naphthyridine-6-Carboxamide
This protocol is adapted from the general strategies described for the synthesis of related carboxamides.[7]
Step 1: Acid Chloride Formation: A solution of the precursor 1,7-naphthyridine-6-carboxylic acid (1.0 eq) in an anhydrous solvent like THF is treated with thionyl chloride (3.0-5.0 eq) and a catalytic amount of DMF. The mixture is heated under reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude acid chloride.
Step 2: Amidation: The crude acid chloride is dissolved in a fresh portion of anhydrous THF. To this solution, the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours.
Step 3: Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final carboxamide.
Protocol 2: Single-Crystal X-Ray Diffraction
This protocol outlines the general steps for obtaining single-crystal X-ray diffraction data.[10]
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., toluene, ethanol, or mixtures).[10]
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer.[10] The crystal is kept under a cold nitrogen stream (typically 100 K) to minimize thermal vibrations.
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector (e.g., CCD), is used to collect diffraction data as the crystal is rotated.[10]
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to yield the final atomic coordinates, bond lengths, and angles.
Protocol 3: In Vitro Kinase Inhibition Assay (p38α MAP Kinase)
This is a generalized protocol for assessing the inhibitory activity of a compound against a target kinase.[1]
Reagents: Prepare assay buffer, p38α MAP kinase enzyme, fluorescently labeled peptide substrate, and ATP.
Compound Preparation: Serially dilute the test compounds (e.g., in DMSO) to create a range of concentrations.
Assay Procedure: In a microplate, combine the kinase enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using a fluorescence resonance energy transfer (FRET) or luminescence-based detection method.
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Conclusion
The 1,7-naphthyridine-6-carboxylic acid scaffold is a remarkably versatile platform for drug discovery. A thorough understanding of its structural and electronic properties, and how these are modulated by substitution, is paramount for the rational design of potent and selective therapeutic agents. By integrating advanced analytical techniques like X-ray crystallography and NMR with robust biological assays, researchers can effectively navigate the complex interplay between molecular structure and function. The comparative approach outlined in this guide serves as a foundational framework to accelerate the development of the next generation of naphthyridine-based medicines.
References
A Comparative Analysis of the Biological Activities of 1,7-Naphthyridine Isomers and Their Congeners. BenchChem.
The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. BenchChem.
Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. PubMed.
Axially Chiral 1,7-Naphthyridine-6-carboxamide Derivatives as Orally Active Tachykinin NK1 Receptor Antagonists: Synthesis, Antagonistic Activity, and Effects on Bladder Functions. Journal of Medicinal Chemistry.
Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines.
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. PMC.
Spectroscopic investigations on DNA binding profile of two new naphthyridine carboxamides and their application as turn-on fluorescent DNA staining probes. Taylor & Francis Online.
Biological Activity of N
Molecular Recognition Studies on Naphthyridine Deriv
Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers. BenchChem.
Synthesis and Structure-Activity Relationships of Novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. PubMed.
Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.
Antimicrobial Activity of Naphthyridine Deriv
Naphthyridine carbamate dimer ligand induces formation of Z-RNA-like fold of disease-related RNA and exhibits a molecular glue characteristics in crystal lattice form
Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre. The Royal Society of Chemistry.
An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine.
Synthetic Strategies, Reactivity and Applic
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters.
Protein X-ray Crystallography and Drug Discovery. MDPI.
X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. OUCI.
Validating the Binding Affinity of 8-Chloro-1,7-Naphthyridine-6-Carboxylic Acid Derivatives: A Comprehensive Comparison Guide
Introduction: The Versatility of the Naphthyridine Scaffold The 8-chloro-1,7-naphthyridine-6-carboxylic acid scaffold (CAS: 1019111-25-1) has emerged as a highly versatile molecular building block in modern drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Naphthyridine Scaffold
The 8-chloro-1,7-naphthyridine-6-carboxylic acid scaffold (CAS: 1019111-25-1) has emerged as a highly versatile molecular building block in modern drug discovery. Characterized by its electron-deficient heterocyclic core, a reactive 8-chloro position for facile nucleophilic aromatic substitution (SNAr), and a coordinating 6-carboxylic acid moiety, this scaffold is the foundation for two distinct, cutting-edge classes of therapeutics:
HIF-PHD2 Inhibitors: Derivatives engineered to mimic endogenous 2-oxoglutarate (2-OG). By chelating the active site iron (Fe²⁺) in Prolyl Hydroxylase Domain 2 (PHD2), these compounds stabilize Hypoxia-Inducible Factor (HIF-α), offering a potent mechanism for treating chronic kidney disease (CKD)-associated anemia[1].
MTA-Cooperative PRMT5 Inhibitors: Aminated derivatives that selectively bind the PRMT5:MEP50 complex. These inhibitors exploit the accumulation of methylthioadenosine (MTA) in MTAP-deleted cancers, creating a synthetic lethality paradigm that halts tumor growth while sparing healthy tissue[2].
Validating the binding affinity of these derivatives requires orthogonal biophysical and biochemical approaches to confirm target engagement, rule out assay interference, and establish robust structure-activity relationships (SAR).
Mechanistic Pathways
The following diagram illustrates how structural modifications to the core scaffold dictate its biological target and therapeutic outcome.
Divergent therapeutic pathways of 1,7-naphthyridine-6-carboxylic acid derivatives.
Comparative Analysis of Binding Affinity Validation Platforms
To objectively evaluate the performance of 1,7-naphthyridine-6-carboxylic acid derivatives against standard clinical alternatives (e.g., Roxadustat for PHD2, AMG 193 for PRMT5), researchers must select platforms that address the specific biophysical challenges of the target.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
Best for: High-throughput IC₅₀ determination and competitive binding assays.
Causality: Naphthyridine cores often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can artificially skew standard fluorescence readouts. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a microsecond time delay before measurement. This completely eliminates background auto-fluorescence from the derivatives, ensuring that the calculated IC₅₀ is a true reflection of binding affinity rather than optical interference[1].
Surface Plasmon Resonance (SPR)
Best for: Real-time kinetic profiling (
kon
,
koff
) and validating cooperative binding.
Causality: For PRMT5 inhibitors, steady-state affinity (
Kd
) is insufficient. The therapeutic efficacy of MTA-cooperative inhibitors relies heavily on a slow dissociation rate (
koff
) driven by ternary complex formation. SPR provides the temporal resolution required to prove that the derivative physically locks into the PRMT5-MTA pocket, a dynamic that endpoint assays cannot capture[2].
Isothermal Titration Calorimetry (ITC)
Best for: Thermodynamic profiling (
ΔH
,
ΔS
).
Causality: The 6-carboxylic acid motif is specifically designed to form a critical salt bridge (e.g., with Arg383 in PHD2)[1]. ITC directly measures the enthalpy (
ΔH
) of this bond formation in solution, providing label-free confirmation that the derivative is engaging the target via the intended pharmacophore rather than through non-specific hydrophobic aggregation.
Quantitative Performance Comparison
The following table synthesizes the binding profiles of 1,7-naphthyridine-6-carboxylic acid derivatives compared to clinical-stage alternatives, demonstrating the necessity of multi-parametric validation.
Target
Compound Class
Reference Alternative
Primary Assay
Affinity Metric
Kinetic/Thermodynamic Hallmark
PHD2
1,7-Naphthyridine-6-carboxylic acid derivatives
Roxadustat
TR-FRET
IC₅₀
≈
15–45 nM
Enthalpy-driven binding (
ΔH<0
) due to Fe²⁺ chelation and Arg383 salt bridge.
PHD2
Non-carboxylic acid derivatives
Molidustat
TR-FRET
IC₅₀
≈
100–200 nM
Entropy-driven binding (
ΔS>0
); lacks the critical salt bridge.
PRMT5
2-Amino-1,7-naphthyridine derivatives
AMG 193
SPR
Kd≈
1–5 nM (with MTA)
Prolonged residence time (
koff<10−4s−1
); MTA-dependent cooperativity.
PRMT5
Unsubstituted 8-chloro precursor
N/A
SPR
Kd
> 10
μ
M
Rapid dissociation; lacks the necessary amine donor for pocket coordination.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps.
Protocol 1: TR-FRET Competitive Binding Assay for PHD2
Objective: Quantify the IC₅₀ of derivatives competing with endogenous 2-OG.
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
Causality: The inclusion of Tween-20 prevents the non-specific adherence of lipophilic naphthyridine derivatives to the microplate walls, preventing false-negative affinity readouts.
Complex Formation: Incubate 10 nM GST-tagged PHD2 with 2 nM Europium-labeled anti-GST antibody and 10 nM Cy5-labeled HIF-1
α
peptide.
Compound Titration: Add the 1,7-naphthyridine-6-carboxylic acid derivative in a 10-point dose-response curve (0.1 nM to 10
μ
M).
Time-Gated Measurement: Excite the microplate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Cy5) after a 100
μ
s delay.
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Roxadustat as the positive control. A Z'-factor > 0.6 validates the assay's robustness and confirms the complete absence of compound auto-fluorescence interference.
Protocol 2: SPR Kinetic Profiling for PRMT5 MTA-Cooperative Binding
Objective: Determine the
kon
and
koff
rates of the derivative in the presence of MTA.
Causality: Standard amine coupling can disrupt the delicate PRMT5 active site; capture via biotinylation ensures a uniform, active orientation of the protein complex on the chip surface.
State Locking: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% P20) supplemented with 10
μ
M MTA over the chip.
Causality: Pre-saturating the enzyme with MTA locks it into the specific conformational state required for cooperative inhibitor binding.
Analyte Injection: Inject the derivative at 5 concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM) using a multi-cycle kinetic approach (association: 180s, dissociation: 600s).
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Self-Validation Check: Evaluate the
χ2
(Chi-square) value of the fit. A
χ2
value less than 10% of the
Rmax
confirms that the binding is a true 1:1 interaction, ruling out complex aggregation or non-specific bulk refractive index shifts.
Reproducibility of 8-Chloro-1,7-naphthyridine-6-carboxylic Acid Synthesis: A Cross-Lab Protocol Comparison
Introduction & Strategic Importance 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly sought-after heterocyclic building block in modern medicinal chemistry[1]. Its rigid, di-functionalized cor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly sought-after heterocyclic building block in modern medicinal chemistry[1]. Its rigid, di-functionalized core is instrumental in the development of targeted therapeutics, most notably as a foundational scaffold for MTA-cooperative PRMT5 inhibitors (such as AM-9747)[2] and novel agents targeting ferroptosis-related neurodegenerative disorders[3].
Despite its structural simplicity, synthesizing this compound reproducibly across different laboratories presents significant challenges. Discrepancies in acid catalysis during ring closure[4] and thermal degradation during halogenation[5] frequently lead to batch-to-batch variability, poor yields, and complex impurity profiles. This guide objectively compares traditional synthesis methods against an optimized, self-validating protocol to establish a reproducible standard for drug development professionals.
Mechanistic Overview & Protocol Discrepancies
The synthesis of 1,7-naphthyridine derivatives typically relies on a multi-step sequence:
Cyclization: A functionalized pyridine precursor undergoes an acid-catalyzed Friedländer or Gould-Jacobs-type condensation to form the 1,7-naphthyridin-8(7H)-one core. Studies indicate that the choice of acid (e.g., perchloric vs. phosphoric acid) drastically impacts the initial isomer ratio, compounding downstream purification issues[4].
Regioselective Chlorination: The lactam is converted to an 8-chloro intermediate.
Saponification: The 6-position ester is hydrolyzed to yield the final carboxylic acid.
The Reproducibility Bottleneck:
The primary point of failure across labs occurs during the chlorination step. Traditional protocols utilize neat phosphorus oxychloride (POCl
3
) at reflux temperatures exceeding 100 °C[5]. While this drives the reaction to completion, the harsh thermal conditions promote the formation of dichlorinated byproducts and tarry degradation materials, drastically lowering the overall yield and purity.
Comparative synthetic workflow for 8-chloro-1,7-naphthyridine-6-carboxylic acid across protocols.
Quantitative Cross-Lab Protocol Comparison
To objectively evaluate these methodologies, we compared the traditional "Lab A" protocol against an optimized "Lab B" protocol utilizing Vilsmeier-Haack activation and mild hydrolysis.
Metric
Traditional Protocol (Lab A)
Optimized Protocol (Lab B)
Causality for Variance
Chlorination Reagent
Neat POCl
3
POCl
3
0.1 eq DMF
DMF forms a Vilsmeier reagent, increasing the electrophilicity of the chlorinating species.
Reaction Temp
100–110 °C (Reflux)
70–75 °C
Lower activation energy prevents thermal degradation of the naphthyridine core.
Overall Yield
42–48%
68–72%
Drastic reduction in the formation of dichlorinated side-products.
Purity (LC-MS)
85–88%
>98%
Milder conditions preserve the integrity of the heterocyclic rings.
E-factor
>50
~15
Elimination of heavy column chromatography reduces solvent waste.
Optimized Step-by-Step Methodology
The following protocol represents the "Lab B" optimized standard. Every step is designed as a self-validating system, incorporating specific causality and strict In-Process Controls (IPCs) to guarantee scientific integrity.
Phase 1: Regioselective Chlorination via Vilsmeier-Haack Activation
Step 1.1: Charge a dry, argon-purged reaction vessel with the 1,7-naphthyridin-8(7H)-one-6-carboxylate precursor (1.0 eq) and anhydrous toluene (10 volumes).
Causality: Toluene acts as a non-coordinating heat sink, mitigating the exothermic nature of the subsequent reagent addition.
Step 1.2: Add POCl
3
(1.5 eq) dropwise at 0 °C, followed by catalytic N,N-Dimethylformamide (DMF, 0.1 eq).
Causality: DMF reacts with POCl
3
to form a highly reactive chloroiminium ion (Vilsmeier reagent). This intermediate rapidly activates the tautomeric lactam oxygen, lowering the activation energy required for C-Cl bond formation and allowing the reaction to proceed at a significantly lower temperature[5].
Step 1.3: Heat the reaction mixture to 75 °C for 4 hours.
In-Process Control (IPC): Monitor by LC-MS. The reaction is deemed complete when the starting material peak is <1%. This self-validating check prevents over-reaction and the formation of poly-chlorinated impurities.
Step 1.4: Quench by slow addition to crushed ice, maintaining internal temperature <10 °C, and neutralize with saturated NaHCO
3
. Extract with ethyl acetate.
Causality: Rapid quenching in ice prevents the hydrolysis of the newly formed C-Cl bond, while careful neutralization prevents acid-catalyzed degradation of the naphthyridine ring.
Phase 2: Mild Saponification and Isoelectric Isolation
Step 2.1: Dissolve the isolated 8-chloro-1,7-naphthyridine-6-carboxylate ester in a 3:1 mixture of THF and water.
Causality: The mixed solvent system ensures complete dissolution of the organic ester while providing the necessary aqueous environment for the hydroxide nucleophile.
Step 2.2: Add LiOH·H
2
O (1.5 eq) and stir at ambient temperature (20–25 °C) for 2 hours.
Causality: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen. This Lewis acid-like interaction enhances the electrophilicity of the ester carbon, permitting rapid hydrolysis at room temperature and preventing unwanted nucleophilic displacement of the sensitive 8-chloro group.
Step 2.3: Acidify the mixture to pH 3.5 using 1M HCl.
IPC: Verify pH continuously with a calibrated meter. The product, 8-chloro-1,7-naphthyridine-6-carboxylic acid, will precipitate precisely at its isoelectric point.
Causality: Precise pH control is critical. Over-acidification leads to protonation of the naphthyridine nitrogens, pulling the product back into the aqueous phase and drastically reducing the isolated yield. Filter the precipitate and dry under a vacuum to afford the final product.
Conclusion
Achieving reproducibility in the synthesis of 8-Chloro-1,7-naphthyridine-6-carboxylic acid requires a departure from brute-force thermal conditions. By substituting neat POCl
3
reflux with Vilsmeier-Haack activation, and utilizing lithium-mediated saponification, researchers can bypass the traditional bottlenecks of degradation and poor regioselectivity. This optimized protocol ensures high-fidelity batch generation, empowering drug development professionals to confidently advance their PRMT5 and ferroptosis-targeted discovery programs.
Proper management of specialized chemical scaffolds is a hallmark of a robust, safety-conscious drug development laboratory. 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly valuable building...
Author: BenchChem Technical Support Team. Date: April 2026
Proper management of specialized chemical scaffolds is a hallmark of a robust, safety-conscious drug development laboratory. 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel antibacterial agents and targeted therapeutics. However, its unique structural features—a halogenated heterocyclic core combined with an acidic moiety—demand strict, specialized disposal protocols to mitigate environmental toxicity and ensure regulatory compliance.
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of 8-Chloro-1,7-naphthyridine-6-carboxylic acid, ensuring your laboratory maintains the highest standards of safety and operational excellence.
The Causality of Disposal: Understanding the Chemical Hazards
In chemical safety, we do not simply follow rules; we operate based on mechanistic causality. The disposal strategy for 8-Chloro-1,7-naphthyridine-6-carboxylic acid is dictated by three distinct structural features:
The Halogen Hazard (Dioxin Prevention): This compound contains a covalently bound chlorine atom at the 8-position. If chlorinated organics are mixed with general waste and incinerated at standard municipal temperatures, incomplete combustion occurs. This leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[1][2]. Consequently, this material must be strictly segregated into Halogenated Organic Waste streams destined for specialized thermal oxidizers.
The Heterocyclic Nitrogen Hazard: The naphthyridine core is a fused, nitrogen-rich ring system. High-temperature combustion of nitrogenous organics generates nitrogen oxides (NOx). Disposal facilities processing this waste must utilize extreme temperatures (>850°C) combined with selective catalytic reduction (SCR) or caustic acid-gas scrubbers to neutralize the resulting HCl and NOx emissions[3][4].
The Carboxylic Acid Hazard: As a weak organic acid, it presents an incompatibility risk. Mixing this compound with strong bases, oxidizers, or reactive metals in a satellite accumulation area can trigger exothermic reactions. It requires chemically compatible primary containment, such as High-Density Polyethylene (HDPE) or borosilicate glass[5][6].
Quantitative Waste Profiling
To ensure accurate waste manifesting and safe downstream processing, all quantitative parameters regarding the waste stream must be documented.
Parameter
Specification
Operational Implication
CAS Number
1019111-25-1
Must be explicitly listed on the RCRA hazardous waste manifest.
Molecular Formula
C8H5ClN2O2
Dictates mandatory segregation into halogenated waste streams.
Molecular Weight
196.59 g/mol
Utilized for calculating total halogen load in liquid waste carboys.
Incineration Temp.
> 850°C
Minimum thermal threshold required to safely cleave the C-Cl bond[4].
Water Tolerance
< 20%
Maximum allowable aqueous content in halogenated solvent mixtures to prevent phase separation[6].
Operational Workflow & Decision Tree
The following visualization outlines the self-validating decision matrix for categorizing and processing 8-Chloro-1,7-naphthyridine-6-carboxylic acid waste at the laboratory bench.
Fig 1: Segregation and disposal workflow for 8-Chloro-1,7-naphthyridine-6-carboxylic acid waste.
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the waste management process.
Phase 1: Segregation & Container Preparation
Verify the Waste Stream: Assess whether the 8-Chloro-1,7-naphthyridine-6-carboxylic acid is a pure solid (e.g., expired reagent, contaminated TLC plates) or dissolved in a solvent (e.g., reaction filtrate). Because of the chlorine atom, any solvent mixture containing this compound must be classified as Halogenated Organic Waste[6].
Select the Receptacle: Obtain a structurally sound, chemically compatible container. Use High-Density Polyethylene (HDPE) carboys for liquids or wide-mouth glass jars for solids.
Self-Validation Check: Inspect the container for metal components (like untreated metal caps), which could corrode upon prolonged exposure to the carboxylic acid[5].
Phase 2: Transfer & Containment
Solid Waste Transfer: Working inside a certified chemical fume hood, use a dedicated anti-static scoop to transfer solid residues into the solid halogenated waste bin.
Liquid Waste Transfer: Pour solvent mixtures slowly through a designated, grounded funnel into the halogenated liquid waste carboy.
Self-Validation Check: Visually inspect the liquid waste carboy. Ensure that the total aqueous content (water) in the halogenated solvent mixture does not exceed 20%. Exceeding this limit can cause dangerous phase separation and pressure buildup[6].
Phase 3: Labeling & Satellite Accumulation
Apply RCRA Compliant Labeling: Immediately attach a hazardous waste tag to the container. Do not wait until the container is full. Explicitly write "8-Chloro-1,7-naphthyridine-6-carboxylic acid" and note the CAS number (1019111-25-1). Check the boxes for "Halogenated" and "Toxic" .
Secure Storage: Cap the container tightly (hand-tight) to prevent solvent evaporation[5]. Place the container in your laboratory's designated Satellite Accumulation Area (SAA).
Self-Validation Check: Ensure the container is sitting inside a secondary containment tray (e.g., a polyethylene tub) and is physically segregated from incompatible waste streams, such as strong bases or non-halogenated organics[2][7].
Phase 4: Institutional Transfer
Initiate EH&S Pickup: Once the container reaches 80% capacity, or approaches the 180-day accumulation limit, submit a waste transfer request to your Environmental Health & Safety (EH&S) department for final high-temperature incineration[5].
Emergency Spill Response
In the event of an accidental release of 8-Chloro-1,7-naphthyridine-6-carboxylic acid powder:
Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill occurred inside the hood.
Contain: Do not dry-sweep, as this aerosolizes the toxic, halogenated dust. Gently cover the powder with slightly damp, inert absorbent pads or a compatible spill-control solid (e.g., vermiculite).
Collect: Use non-sparking plastic tools to scoop the absorbed material into a heavy-duty hazardous waste bag.
Decontaminate: Wipe the area with a solvent known to dissolve the compound (e.g., a small amount of methanol or DMSO), and dispose of all contaminated wipes as Solid Halogenated Organic Waste[6].
Personal protective equipment for handling 8-Chloro-1,7-naphthyridine-6-carboxylic acid
Handling 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) requires a rigorous approach to laboratory safety. As a highly functionalized halogenated N-heteroaromatic intermediate used in advanced drug deve...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 8-Chloro-1,7-naphthyridine-6-carboxylic acid (CAS: 1019111-25-1) requires a rigorous approach to laboratory safety. As a highly functionalized halogenated N-heteroaromatic intermediate used in advanced drug development, this compound presents specific physiochemical risks.
Standard "lab coat and gloves" protocols are insufficient. To build a truly self-validating safety culture, researchers must understand why specific Personal Protective Equipment (PPE) is chosen and how to execute handling logistics flawlessly.
Mechanistic Basis for Hazard & PPE Selection
Understanding the molecular behavior of 8-Chloro-1,7-naphthyridine-6-carboxylic acid dictates our operational strategy:
The Carboxylic Acid Moiety: In its solid powder form, this compound can generate fine, highly irritating dust. Upon contact with mucosal membranes (eyes, respiratory tract) or ambient moisture on the skin, the acid dissociates. This causes a localized drop in pH, leading to acute tissue irritation (classified under GHS as H315 for skin, H319 for eyes, and H335 for respiratory irritation) [1].
The 8-Chloro Substituent: Halogenated organics inherently exhibit enhanced lipophilicity. This property increases the compound's potential to permeate standard, thin-mil laboratory gloves over prolonged exposure periods.
The Naphthyridine Core: Planar N-heteroaromatics have the potential to intercalate with biological macromolecules. While this specific compound is a synthetic intermediate, its structural profile warrants stringent precautionary handling to prevent any systemic absorption [2].
Required PPE Specifications
To counter these specific mechanistic risks, all quantitative PPE requirements have been summarized below. Do not deviate from these minimum specifications.
Halogenated lipophilic compounds can slowly permeate thin nitrile. Double gloving ensures a physical barrier is maintained even if the outer layer is chemically compromised.
Eye/Face Protection
ANSI Z87.1 compliant unvented chemical splash goggles.
Prevents fine, static-charged carboxylic acid dust from contacting the cornea and causing localized acidic burns.
Respiratory
N95 or P100 particulate respirator (Mandatory if weighing outside a Class II containment device).
Mitigates the inhalation of fine particulate matter, directly addressing the H335 (May cause respiratory irritation) hazard statement.
Body Protection
Tyvek® sleeves over a fully buttoned, flame-retardant (FR) lab coat.
Prevents the accumulation of static-charged powder on the forearms during transfer operations.
Step-by-Step Operational Workflow
Trustworthiness in the laboratory relies on reproducible, self-validating systems. Follow this sequence to ensure a zero-exposure transfer and weighing process.
Step 1: Environmental Setup & Validation
Action: Conduct all open-container handling within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) dedicated to hazardous powders.
Validation: Before opening the reagent bottle, verify the digital airflow monitor reads a face velocity between 0.4 to 0.6 m/s (80-120 fpm) .
Causality: Proper directional airflow captures aerosolized particles generated by the mechanical action of unscrewing the cap.
Step 2: Static Mitigation
Action: Discharge the weighing paper/boat and your spatulas using an anti-static gun (e.g., Zerostat) before introducing the chemical.
Validation: The powder should rest flat on the paper and not "jump" or cling to the sides of the metal spatula.
Causality: Naphthyridine derivatives in dry powder form hold significant static charge. Mitigating this prevents sudden aerosolization and the loss of valuable active pharmaceutical intermediates.
Step 3: The Sealed Transfer Process
Action: Use a V-shaped PTFE-coated spatula. Transfer the required mass into a pre-tared, sealable secondary container (e.g., a centrifuge tube or a vial with a PTFE-lined cap). Seal the secondary container before removing it from the hood.
Validation: Both the primary reagent bottle and the secondary reaction vessel are physically sealed before the researcher's hands exit the protective draft of the fume hood.
Step 4: Chemical Decontamination
Action: Wipe down the analytical balance and the hood surface with a damp cloth using a weak alkaline solution (1% sodium bicarbonate), followed by a 70% ethanol wipe.
Causality: The bicarbonate chemically neutralizes trace carboxylic acid residues, while the ethanol solubilizes and removes any lipophilic naphthyridine traces.
Figure 1: Step-by-step operational workflow for handling halogenated naphthyridine powders.
Spill Response & Chemical Disposal Plan
Even with rigorous protocols, accidental spills occur. Your response must be immediate, methodical, and chemically logical.
Minor Spill Protocol (<50g inside containment):
Contain: Do not sweep the dry powder with a brush, as this generates a massive dust cloud.
Neutralize & Absorb: Cover the spill with an inert absorbent material (e.g., sand or vermiculite) that has been lightly misted with water. This prevents aerosolization.
Collect: Use a disposable plastic scoop to transfer the slurry into a hazardous waste container.
Decontaminate: Wash the surface with a 1% sodium carbonate solution to neutralize residual acid, followed by a thorough DI water rinse.
Major Spill Protocol (>50g or outside containment):
Isolate: Immediately evacuate the immediate 10-foot radius.
Ventilate: Ensure room exhaust is functioning. Do not alter HVAC settings yourself.
Escalate: Contact Environmental Health and Safety (EHS). Do not attempt cleanup without a full-face respirator and a heavy-duty hazmat suit.
Disposal Logistics:
Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, clearly labeled polyethylene bag. Dispose of strictly as "Halogenated Organic Solid Waste."
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM) for downstream synthesis, it must be collected in a designated "Halogenated Solvent Waste" carboy. Never mix this with aqueous acidic waste , as incompatible solvent mixing can lead to off-gassing or container rupture.
Figure 2: Decision matrix and procedural logic for chemical spill response.
References
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.